Fluorofolin
Description
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Propriétés
Formule moléculaire |
C16H13FN6 |
|---|---|
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
7-[(2-fluoro-4-pyridinyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |
Clé InChI |
YWFNHUMPQSBHBK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Fluorofolin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of Fluorofolin as a Potent Dihydrofolate Reductase Inhibitor
Abstract
This compound is a novel and potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway critical for DNA synthesis and cellular proliferation. Derived from Irresistin-16, this compound has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its evaluation, and a proposed synthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a well-established target for antimicrobial and anticancer therapies.[1] this compound has emerged as a promising DHFR inhibitor with potent activity against a range of pathogens. This guide delves into the technical details of this compound, offering a foundational understanding for its further investigation and potential clinical development.
Chemical Structure
This compound is a pyrroloquinazolinediamine derivative distinguished by a 2-fluoropyridine (B1216828) functional group.
Chemical Name: 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Molecular Formula: C₁₆H₁₃FN₆
Molecular Weight: 308.32 g/mol
Mechanism of Action
This compound exerts its biological effect by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, this compound prevents the conversion of DHF to THF. This disruption of the folate pathway leads to a depletion of essential precursors for DNA and RNA synthesis, ultimately resulting in the cessation of cell growth and proliferation.[1]
Quantitative Data
In Vitro Inhibitory Activity
The inhibitory potency of this compound against DHFR has been quantified, demonstrating its efficacy against both bacterial and human forms of the enzyme.
| Target | IC₅₀ (nM) | Reference |
| E. coli DHFR (FolA) | 2.5 ± 1.1 | |
| Human DHFR | 14.0 ± 4 |
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity, with notable potency against Pseudomonas aeruginosa. Minimum Inhibitory Concentrations (MICs) for various bacterial strains are presented below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 3.1 | |
| Pseudomonas aeruginosa PA01 | 6.25 | |
| Pseudomonas aeruginosa ATCC 27853 | 25 | |
| Acinetobacter baumannii ATCC 17978 | 0.8 | |
| Klebsiella pneumoniae ATCC 43816 | 6.25 | |
| Staphylococcus aureus USA300 | 0.4 | |
| Enterococcus faecalis ATCC 51575 | 0.01 |
Pharmacokinetic Parameters
Pharmacokinetic studies in a murine model provide initial insights into the in vivo behavior of this compound.
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration (Cₘₐₓ) | 4.0 µg/mL | Mouse | |
| Half-life (t₁/₂) | 12.1 hours | Mouse | |
| Plasma Protein Binding | 71.7% | Mouse |
Proposed Chemical Synthesis
While the exact synthesis of this compound has not been published, a plausible route can be proposed based on the synthesis of its parent scaffold, 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline, and general N-alkylation methodologies for similar heterocyclic systems. The synthesis would likely involve the N-alkylation of the pyrroloquinazolinediamine core with a suitable 2-fluoropyridine derivative.
A potential synthetic approach involves the reaction of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline with 4-(chloromethyl)-2-fluoropyridine (B133889) in the presence of a suitable base, such as cesium carbonate, in an aprotic polar solvent like dimethylformamide (DMF).
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory activity of this compound against purified DHFR enzyme.
Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this absorbance decrease is proportional to DHFR activity.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli)
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DHF in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Dilute the purified DHFR enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
DHFR enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add NADPH solution to each well.
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of bacterial or mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Bacterial or mammalian cell line of interest
-
Appropriate cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density in their respective culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the this compound solutions to the wells containing the cells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vivo Efficacy - Mouse Thigh Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound against a bacterial infection in a neutropenic mouse model.
Principle: This model mimics a localized soft tissue infection. Mice are rendered neutropenic to reduce the influence of the host immune system, allowing for a more direct assessment of the antimicrobial agent's efficacy.
Materials:
-
Female ICR (CD-1) mice
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
This compound formulation for administration (e.g., subcutaneous or oral)
-
Sterile saline
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to the day of infection.
-
-
Infection:
-
On day 0, inoculate the mice with a specific concentration of the bacterial suspension (e.g., 10⁷ CFU/mL) via intramuscular injection into the right thigh muscle.
-
-
Treatment:
-
At designated time points post-infection (e.g., 2 and 12 hours), administer this compound at various doses via the chosen route. A control group should receive the vehicle.
-
-
Assessment of Bacterial Burden:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates to determine the bacterial load per gram of thigh tissue.
-
Compare the bacterial burden in the treated groups to the control group to assess the efficacy of this compound.
-
Visualizations
Folate Metabolism Pathway and this compound Inhibition
The following diagram illustrates the central role of DHFR in the folate synthesis pathway and the point of inhibition by this compound.
Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.
Experimental Workflow for DHFR Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a DHFR inhibitor like this compound.
Caption: Experimental workflow for the characterization of a DHFR inhibitor.
Conclusion
This compound is a potent dihydrofolate reductase inhibitor with promising antimicrobial activity, particularly against the opportunistic pathogen P. aeruginosa. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on a definitive synthetic route, expanded in vivo efficacy and toxicity profiling, and elucidation of resistance mechanisms to fully characterize this compound for potential clinical applications.
References
Fluorofolin: A Targeted Approach to Combating Pseudomonas aeruginosa
An In-depth Technical Guide on the Dihydrofolate Reductase Inhibitor, Fluorofolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, potent inhibitor of dihydrofolate reductase (DHFR) demonstrating significant antimicrobial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the evaluation of its biological activity are provided, along with visualizations of its mechanism and experimental workflows, to support further research and development efforts in the field of antimicrobial drug discovery.
Chemical Structure and Physicochemical Properties
This compound, with the CAS Number 2757070-32-7, is a synthetic molecule with the chemical formula C₁₆H₁₃FN₆. It possesses a distinct chemical structure that contributes to its potent biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-((2-amino-4-(2-fluorophenyl)pteridin-6-yl)methyl)pyridin-2-amine | N/A |
| CAS Number | 2757070-32-7 | N/A |
| Molecular Formula | C₁₆H₁₃FN₆ | N/A |
| Molecular Weight | 308.31 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Melting Point | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of THF, thereby inhibiting DNA replication and repair, and ultimately leading to cessation of growth.
Figure 1. This compound's inhibition of the DHFR signaling pathway.
Biological Activity
This compound has demonstrated potent inhibitory activity against DHFR from both bacterial and human sources, with a notable selectivity for the bacterial enzyme. Its efficacy has been further established through minimum inhibitory concentration (MIC) assays against various bacterial strains and in vivo studies.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | E. coli DHFR | 2.5 nM | [1][2][3] |
| IC₅₀ | Human DHFR | 14.0 nM | [1][3] |
| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [1][2][3] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Plasma Protein Binding | 71.7% | [2] |
| Peak Plasma Concentration (Cₘₐₓ) | 4.0 µg/mL | [2] |
| Half-life (t₁/₂) | 12.1 hours | [2] |
Experimental Protocols
DHFR Activity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme (E. coli or human)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions, DHFR enzyme, and NADPH.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Calculate the rate of NADPH consumption for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 2. Experimental workflow for the DHFR inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain, such as P. aeruginosa.
Materials:
-
This compound
-
Bacterial strain (e.g., P. aeruginosa PA14)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well of the microplate containing the this compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits visible growth.[1]
Neutropenic Mouse Thigh Infection Model
This in vivo protocol evaluates the efficacy of this compound in a mouse model of P. aeruginosa infection.[4][5][6]
Animals:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.[4][5]
-
Infection: Anesthetize the mice and inject a standardized inoculum of P. aeruginosa (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle.[4]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses.
-
Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of this compound.
Conclusion
This compound is a promising antimicrobial agent with potent activity against P. aeruginosa, a pathogen of significant clinical concern. Its mechanism of action as a DHFR inhibitor is well-defined, and its in vitro and in vivo efficacy have been demonstrated. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as its efficacy against a broader range of clinical isolates.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Fluorofolin: A Technical Whitepaper on its Potential as a Narrow-Spectrum Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens such as Pseudomonas aeruginosa, presents a significant global health challenge. This has spurred the search for novel antimicrobial agents with targeted mechanisms of action. Fluorofolin, a derivative of Irresistin-16, has emerged as a promising narrow-spectrum antibiotic candidate with potent activity against P. aeruginosa. This technical guide provides an in-depth analysis of this compound, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, and resistance profile. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and development.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections. Its intrinsic and acquired resistance to multiple classes of antibiotics complicates treatment and necessitates the development of new therapeutic strategies. One such strategy involves exploiting the unique metabolic vulnerabilities of this pathogen.
This compound is a novel small molecule that has demonstrated significant and selective activity against P. aeruginosa.[1] Unlike its precursor, Irresistin-16, which exhibits broad-spectrum bactericidal activity, this compound acts as a bacteriostatic agent with a more targeted profile.[1] This whitepaper will delve into the technical details of this compound's antibacterial properties, providing a comprehensive resource for the scientific community.
Mechanism of Action: Targeting Folate Metabolism
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. By inhibiting this enzyme, this compound effectively halts bacterial DNA replication and protein synthesis, leading to the cessation of growth.
Selective Targeting of P. aeruginosa
A key feature of this compound is its ability to selectively target P. aeruginosa in the presence of exogenous thymine (B56734).[1] Most bacteria, including members of the human gut microbiota like E. coli, can salvage exogenous thymine to bypass the effects of DHFR inhibition. However, P. aeruginosa lacks the necessary enzymes for this salvage pathway.[1] This metabolic deficiency renders it uniquely susceptible to DHFR inhibitors when thymine is available to other bacteria, offering a potential strategy for a narrow-spectrum therapeutic approach that could spare the host microbiome.
dot
Caption: this compound inhibits DHFR, blocking bacterial growth.
Quantitative Data
In Vitro Activity
This compound exhibits potent inhibitory activity against DHFR and robust antibacterial activity against various P. aeruginosa strains.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1] |
| IC50 | Human DHFR | 14.0 ± 4.0 nM | [1] |
| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [1] |
| MIC | P. aeruginosa PA01 | 6.3 µg/mL | |
| MIC | P. aeruginosa ATCC 27853 | 6.3 µg/mL | |
| MIC | ESKAPE Pathogens | < 50 µg/mL | [1] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in a murine model have provided initial insights into the in vivo behavior of this compound.
| Parameter | Value | Reference |
| Plasma Protein Binding | 71.7% | [1] |
| Peak Plasma Concentration (Oral) | 4.0 µg/mL | [1] |
| Half-life (Oral) | 12.1 hours | [1] |
In Vivo Efficacy
The efficacy of this compound has been evaluated in a murine thigh infection model, a standard preclinical model for assessing antibiotic potency.
Murine Thigh Infection Model
In a neutropenic mouse thigh infection model with P. aeruginosa PA14, subcutaneous administration of this compound (25 mg/kg) in combination with sulfamethoxazole (B1682508) (SMX; 100 mg/kg intraperitoneally) significantly reduced the bacterial load after 24 hours compared to no treatment or SMX alone.[1] SMX potentiates the activity of DHFR inhibitors by blocking an earlier step in the folate synthesis pathway.
Resistance Mechanisms
Understanding potential resistance mechanisms is crucial for the development of any new antibiotic. Studies have shown that resistance to this compound can emerge through the overexpression of efflux pumps. Specifically, mutations leading to the upregulation of the MexCD-OprJ and MexEF-OprN efflux pumps have been identified in this compound-resistant P. aeruginosa mutants.[1] Interestingly, these resistance mechanisms may come at a fitness cost, as some studies suggest a trade-off between resistance and pathogenesis.[1]
dot
Caption: Resistance to this compound can arise from efflux pump overexpression.
Experimental Protocols
Synthesis of this compound
This compound is a derivative of Irresistin-16, possessing a pyrroloquinazolinediamine core functionalized with a 2-fluoropyridine (B1216828) group.[1] While the exact, detailed synthesis protocol for this compound is not publicly available, the general synthesis of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline scaffold starts from 5-nitroindole (B16589) and proceeds through reduction, nucleophilic substitution, and cyclization reactions. Subsequent attachment of different benzyl (B1604629) halides or other functional groups can then be performed.
dot
Caption: General synthesis of this compound's core scaffold.
Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Reagents and Materials:
-
Purified DHFR (e.g., from E. coli or human)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
This compound (or other inhibitors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the desired concentration of this compound or control.
-
Add purified DHFR to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHF (e.g., 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
-
Materials:
-
P. aeruginosa strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 measurement)
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Metabolomics Analysis
-
Sample Preparation:
-
Culture P. aeruginosa to mid-log phase.
-
Treat the cultures with this compound (e.g., at 2x MIC) or a vehicle control for a specified time (e.g., 30 minutes).
-
Rapidly quench metabolic activity by, for example, adding cold methanol.
-
Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Separate the metabolite-containing supernatant from cell debris by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable column (e.g., a HILIC column for polar metabolites) and gradient elution.
-
Acquire data in both positive and negative ionization modes.
-
-
Data Analysis:
-
Process the raw data using appropriate software for peak picking, alignment, and integration.
-
Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify metabolites that are significantly altered upon this compound treatment.
-
Utilize pathway analysis tools to determine the metabolic pathways most affected by the antibiotic.
-
Murine Thigh Infection Model
-
Animal Preparation:
-
Use immunocompromised (neutropenic) mice to ensure robust bacterial growth. Induce neutropenia by administering cyclophosphamide.
-
Acclimate the animals to the housing conditions before the experiment.
-
-
Infection:
-
Prepare an inoculum of P. aeruginosa of a known concentration (e.g., 106 CFU/mL).
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound (and any potentiating agent like SMX) via the desired route (e.g., subcutaneous).
-
Include control groups receiving vehicle only.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh).
-
Compare the bacterial counts between the treated and control groups to assess the efficacy of the antibiotic.
-
Conclusion
This compound represents a promising new avenue in the fight against multidrug-resistant P. aeruginosa. Its targeted mechanism of action, which exploits a key metabolic vulnerability in this pathogen, offers the potential for a narrow-spectrum antibiotic that could minimize disruption to the host microbiome. The in vitro and in vivo data gathered to date are encouraging and warrant further investigation. This technical guide provides a solid foundation for researchers to build upon, offering detailed methodologies and a comprehensive overview of the current understanding of this compound. Future work should focus on a detailed elucidation of its synthesis, further preclinical development, and a deeper exploration of its resistance-pathogenesis trade-offs.
References
The Emergence of Fluorofolin: A Targeted Approach Derived from a Dual-Action Antibiotic
A Technical Guide on the Derivation and Mechanism of Fluorofolin from Irresistin-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound, a dihydrofolate reductase (DHFR) inhibitor, has emerged as a promising narrow-spectrum antibiotic, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of this compound's derivation from its parent compound, Irresistin-16, a dual-targeting antibiotic. We will explore its mechanism of action, comparative efficacy, and the experimental methodologies used in its characterization. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Challenge of Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a significant number of hospital-acquired infections.[1][2] Its intrinsic and acquired resistance to a wide range of antibiotics poses a major clinical challenge. A key metabolic feature of P. aeruginosa is its lack of the necessary enzymes to salvage exogenous thymine, making the de novo thymidine (B127349) synthesis pathway an attractive target for antimicrobial intervention.[1][2] While several antibiotics target this pathway, many are ineffective against P. aeruginosa.
From Dual-Target to Precision Strike: The Genesis of this compound
Irresistin-16 (IRS-16) is a potent, broad-spectrum antibiotic derived from SCH-79797.[3][4][5] Its unique strength lies in a dual-targeting mechanism: inhibition of dihydrofolate reductase (DHFR) and disruption of the bacterial membrane.[3][5] This combined assault makes it difficult for bacteria to develop resistance.[3][4] While highly effective, the broad-spectrum activity and membrane-disrupting properties of IRS-16 may not always be desirable.
This compound was developed as a derivative of Irresistin-16, honing in on a single, potent mechanism of action: the targeted inhibition of DHFR.[1][6] This strategic modification resulted in a narrow-spectrum agent with significant activity against P. aeruginosa.[1] Unlike its predecessor, this compound does not cause significant membrane permeabilization, representing a shift from a "shotgun" to a "sniper" approach in antibiotic design.[1]
Quantitative Analysis: this compound vs. Irresistin-16 and Other Comparators
The following tables summarize the key quantitative data for this compound, providing a comparative perspective against Irresistin-16 and other relevant compounds.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | P. aeruginosa PA14 | 3.1 µg/mL | [1][7] |
| This compound | P. aeruginosa PA01 | < 50 µg/mL | [1] |
| This compound | P. aeruginosa ATCC 27853 | < 50 µg/mL | [1] |
| Irresistin-16 | P. aeruginosa | > 50 µg/mL (solubility limit) | [1] |
| Trimethoprim (TMP) | P. aeruginosa | > 100 µg/mL | [1] |
| Irresistin-16 | S. mutans (in dual-species biofilm) | 0.061 µM (inhibitory effect) | [5] |
| Irresistin-16 | S. sanguinis (in dual-species biofilm) | No remarkable anti-biofilm effect | [5] |
| Compound | Target Enzyme/Cell Line | Half-maximal Inhibitory Concentration (IC50) | Reference |
| This compound | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1] |
| Trimethoprim (TMP) | E. coli DHFR (FolA) | 8.7 ± 3.6 nM | [1] |
| This compound | Human DHFR | 14.0 ± 4 nM | [1] |
| Irresistin-16 | L929 mouse fibroblast cells | No significant cytotoxicity at tested concentrations | [5] |
| Compound | Pharmacokinetic Parameter | Value | Reference |
| This compound | Plasma Protein Binding (in mice) | 71.7% | [7] |
| This compound | Peak Plasma Concentration (oral admin. in mice) | 4.0 µg/mL | [7] |
| This compound | Half-life (oral admin. in mice) | 12.1 h | [7] |
Mechanism of Action: Inhibition of the Folate Synthesis Pathway
This compound exerts its antimicrobial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate (THF), a precursor for the synthesis of purines, thymidine, and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of these essential building blocks, leading to a bacteriostatic effect.[1]
Metabolomic studies have confirmed that treatment of P. aeruginosa with this compound leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and 2'-deoxyuridine (B118206) 5'-monophosphate (dUMP), intermediates in the purine (B94841) and dTTP synthesis pathways, respectively, which is consistent with DHFR inhibition.[1]
Derivation of this compound from Irresistin-16: A Logical Progression
The development of this compound from Irresistin-16 represents a strategic refinement in antibiotic design, moving from a dual-action compound to a targeted inhibitor. This progression was driven by the goal of creating a narrow-spectrum agent with high efficacy against a specific, problematic pathogen.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator compounds against various bacterial strains was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Cation-adjusted Mueller-Hinton Broth (CAMHB). The overnight culture was then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate with CAMHB.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
In Vitro DHFR Inhibition Assay
The inhibitory activity of this compound against purified DHFR was assessed by monitoring the decrease in NADPH absorbance at 340 nm.
-
Reaction Mixture Preparation: A reaction mixture containing purified DHFR enzyme, dihydrofolate (DHF), and NADPH in a suitable buffer (e.g., 50 mM PBS, pH 7.0) was prepared.
-
Initiation of Reaction: The reaction was initiated by the addition of the substrate (DHF).
-
Measurement of Absorbance: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored over time using a spectrophotometer.
-
IC50 Determination: The assay was performed with varying concentrations of this compound. The IC50 value was calculated by fitting the dose-response curve to a suitable model.
Metabolomics Analysis
Metabolomic profiling was used to confirm the in vivo target engagement of this compound in P. aeruginosa.
-
Bacterial Culture and Treatment: P. aeruginosa PA14 was grown to mid-log phase and treated with this compound (at 2x MIC) or a vehicle control (DMSO) for a short duration (e.g., 15 minutes).
-
Metabolite Extraction: Bacterial cells were rapidly harvested, and metabolites were extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the levels of various intracellular metabolites.
-
Data Analysis: The relative abundance of metabolites in the this compound-treated samples was compared to the control samples to identify significant changes, particularly in the folate pathway intermediates.
In Vivo Efficacy: Mouse Thigh Infection Model
The antibacterial activity of this compound was evaluated in a murine thigh infection model.[1] Following intramuscular infection with P. aeruginosa, mice were treated with this compound. The efficacy of the treatment was assessed by determining the bacterial burden in the infected tissue after a defined period. These studies demonstrated the in vivo activity of this compound against P. aeruginosa.[1]
Resistance Mechanisms
Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][2] Interestingly, the development of resistance through these mechanisms has been associated with a decrease in pathogenesis, suggesting a fitness cost to the bacterium.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against P. aeruginosa. Its derivation from the dual-action antibiotic Irresistin-16 highlights a successful strategy of refining a broad-spectrum compound into a precision therapeutic. The potent and selective inhibition of DHFR, coupled with its efficacy in preclinical models, positions this compound as a promising candidate for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its potential in combination therapies to further combat antibiotic resistance.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of a Bacterial Mechanosensitive Channel, MscL, Underlies the Membrane Permeabilization of Dual-Targeting Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibsafoundation.org [ibsafoundation.org]
- 5. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Fluorofolin: An In-depth Technical Guide to its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial characterization of the antibacterial properties of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor. The information presented herein is compiled from recent scientific findings, offering a detailed overview of its mechanism of action, antibacterial spectrum, and preclinical data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Core Antibacterial Activity
This compound has demonstrated potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to many antibiotics.[1][2] Unlike its parent compound, Irresistin-16, and other known DHFR inhibitors like trimethoprim (B1683648) (TMP), this compound exhibits significant efficacy against P. aeruginosa.[1]
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
This compound has shown broad-spectrum activity against several ESKAPE pathogens.[1][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Notes |
| Pseudomonas aeruginosa PA14 | 3.1 | Potent activity observed.[1][3][4] |
| Pseudomonas aeruginosa PA01 | < 50 | Demonstrates activity against other P. aeruginosa strains.[1] |
| Pseudomonas aeruginosa ATTC 27853 | < 50 | Demonstrates activity against other P. aeruginosa strains.[1] |
| Other ESKAPE Pathogens | < 50 | Active against all 5 ESKAPE pathogens tested.[1][3] |
| P. aeruginosa (Ciprofloxacin-resistant) | Not specified | Active against a wide range of clinical P. aeruginosa isolates resistant to known antibiotics.[1][5] |
Bacteriostatic Nature
In rich media, this compound exhibits bacteriostatic activity, meaning it inhibits bacterial growth rather than killing the bacteria outright.[1] This is in contrast to the bactericidal nature of its predecessor, IRS-16.[1]
Mechanism of Action: DHFR Inhibition
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][3][4][5][6] This pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial DNA replication and survival.
Enzymatic Inhibition
This compound is a potent inhibitor of E. coli DHFR (FolA), with an IC50 value of 2.5 ± 1.1 nM.[1] This inhibitory activity is comparable to that of trimethoprim (IC50 of 8.7 ± 3.6 nM).[1] this compound also demonstrates modest specificity for bacterial DHFR over human DHFR, with an IC50 of 14.0 ± 4 nM for the human enzyme.[1][3] Metabolomic studies and in vitro assays with purified FolA from P. aeruginosa confirm that this compound inhibits this enzyme in the target pathogen.[1][5]
Selective Targeting of P. aeruginosa
A key characteristic of this compound is its ability to selectively target P. aeruginosa in the presence of exogenous thymine (B56734).[1][2][3][4][5] Unlike most enteric bacteria, P. aeruginosa lacks the necessary enzymes to scavenge thymine from its environment.[1][2][5] By inhibiting thymidine (B127349) synthesis via DHFR inhibition while providing an external source of thymine, this compound can selectively eliminate P. aeruginosa from mixed bacterial cultures.[1]
Resistance Mechanisms
Resistance to this compound in P. aeruginosa can arise through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][2][5] Notably, mutants that develop resistance to this compound through this mechanism have been observed to have decreased pathogenesis, suggesting a trade-off between antibiotic resistance and virulence.[1][2][5]
In Vivo Efficacy
This compound has demonstrated significant activity in a mouse thigh infection model of P. aeruginosa.[1][5] This indicates its potential for in vivo applications. Further pharmacokinetic data reveals that in mice, this compound has favorable plasma protein binding (71.7% bound) and a half-life of 12.1 hours upon oral administration, achieving a peak concentration of 4.0 µg/mL.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's antibacterial properties.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
DHFR Enzymatic Assay
Objective: To quantify the inhibitory activity of this compound against purified DHFR enzyme.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Initiation and Monitoring: The reaction is initiated by the addition of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical infection model.
Methodology:
-
Infection: Mice are rendered neutropenic and then infected with a specific inoculum of P. aeruginosa in the thigh muscle.
-
Treatment: At a specified time post-infection, mice are treated with this compound, typically administered subcutaneously or orally. A control group receives a vehicle control.
-
Bacterial Load Determination: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted.
-
CFU Plating: The dilutions are plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Analysis: The reduction in bacterial load in the treated group is compared to the control group to assess the in vivo efficacy of this compound.
Conclusion
This compound presents a promising new antibacterial agent with a well-defined mechanism of action and potent activity against P. aeruginosa, including clinically relevant resistant strains. Its unique property of selective targeting in the presence of thymine offers a potential strategy for minimizing disruption to the host microbiota. The favorable in vivo data further supports its development as a potential therapeutic for P. aeruginosa infections. Further research is warranted to fully elucidate its clinical potential, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as investigations into its efficacy against a broader range of clinical isolates.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Fluorofolin: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2] Its inhibitory action disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to bacteriostatic effects.[2][3] This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, with a focus on its activity against Pseudomonas aeruginosa.
Mechanism of Action
This compound exerts its antimicrobial effect by binding to and inhibiting dihydrofolate reductase (DHFR).[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[4][5] By blocking this step, this compound depletes the cellular pool of THF, thereby halting DNA synthesis and repair, and ultimately inhibiting bacterial growth. Molecular docking studies suggest that this compound binds to the dihydrofolate binding pocket of DHFR, with a predicted stronger binding affinity than trimethoprim, another DHFR inhibitor.[2][6]
Signaling Pathway
The following diagram illustrates the folate metabolism pathway and the inhibitory action of this compound.
Caption: Inhibition of DHFR by this compound disrupts the folate metabolism pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Target | Organism | IC50 (nM) | Reference |
| Dihydrofolate Reductase (DHFR) | E. coli (purified FolA) | 2.5 ± 1.1 | [2] |
| Dihydrofolate Reductase (DHFR) | Human (purified) | 14.0 ± 4 | [2] |
| Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pseudomonas aeruginosa | PA14 | 3.1 | [2] |
| Pseudomonas aeruginosa | PA01 | <50 | [2] |
| Pseudomonas aeruginosa | ATTC 27853 | <50 | [2] |
| ESKAPE Pathogens | Various | <50 | [2][5] |
| Pharmacokinetic Parameter (Mice) | Value | Reference |
| Plasma Protein Binding | 71.7% | [2] |
| Peak Plasma Concentration (Oral Admin.) | 4.0 µg/mL | [2] |
| Half-life (Oral Admin.) | 12.1 h | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against P. aeruginosa using the broth microdilution method.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PA14)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of P. aeruginosa and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Perform Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., 64 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial density of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
DHFR Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sterile 96-well UV-transparent plates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare and bring to room temperature.
-
DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.
-
NADPH Solution: Prepare a stock solution (e.g., 10 mM) in assay buffer. Keep on ice and protected from light.
-
DHF Substrate: Prepare a stock solution (e.g., 10 mM) in assay buffer. Keep on ice and protected from light.
-
This compound: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations for IC50 determination (e.g., from 0.1 nM to 1 µM).
-
-
Assay Setup (in a 96-well plate): a. Add assay buffer, this compound dilutions (or vehicle for control), and the diluted DHFR enzyme solution to the appropriate wells. b. Include controls:
- No Inhibitor Control: Assay buffer, vehicle, and DHFR enzyme.
- Background Control: Assay buffer only.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of the DHF substrate and NADPH solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (decrease in absorbance over time) for each well. b. Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols for In Vitro Assays with Fluorofolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation. While initially investigated for its potent antibiotic activity, particularly against Pseudomonas aeruginosa, emerging data on its interaction with human DHFR and mammalian cells necessitates a comprehensive understanding of its in vitro effects for broader research and drug development applications.[2][3]
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound in mammalian cell lines. The included methodologies cover the assessment of cytotoxicity, apoptosis, and cell cycle progression, along with techniques for target engagement and pathway analysis.
Mechanism of Action
This compound exerts its biological effects by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of nucleotides (purines and thymidylate) and amino acids. By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in cytotoxicity.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Dihydrofolate Reductase (DHFR)
| Target | Organism | IC50 (nM) | Reference |
| DHFR | E. coli | 2.5 ± 1.1 | [2] |
| DHFR | Human | 14.0 ± 4 | [2][3] |
Table 2: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HK-2 | Human Kidney Epithelial | >100 | [2] |
| HLF | Human Lung Fibroblast | >100 | [2] |
| WI-38 | Human Embryonic Lung Fibroblast | 58.5-fold increase compared to IRS-16 | [2] |
| PBMC | Peripheral Blood Mononuclear Cell | 9.6-fold increase compared to IRS-16 | [2] |
Signaling Pathway
The inhibitory action of this compound on DHFR disrupts the folate metabolism pathway, which is crucial for nucleotide and amino acid synthesis.
References
Determining the Minimum Inhibitory Concentration (MIC) of Fluorofolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a novel antibiotic candidate that exhibits potent antimicrobial activity, particularly against a range of clinically significant bacteria. As a dihydrofolate reductase (DHFR) inhibitor, this compound disrupts the bacterial folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[1] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a critical parameter for evaluating the efficacy of a new antimicrobial agent and is the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism.[1]
Mechanism of Action: Inhibition of Folate Synthesis
This compound exerts its antimicrobial effect by targeting and inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1] This pathway is crucial for the de novo synthesis of tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[2][3] By blocking DHFR, this compound depletes the bacterial cell of THF, leading to the cessation of DNA replication and cell division.[4] The selectivity of this compound for bacterial DHFR over human DHFR is a key aspect of its potential as a therapeutic agent.
Antimicrobial Spectrum of this compound
This compound has demonstrated broad-spectrum activity against a variety of bacterial pathogens, including multidrug-resistant strains. Its efficacy against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) makes it a compound of significant interest.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PA14 | 3.1 | [1] |
| Pseudomonas aeruginosa | PA01 | < 50 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | < 50 | [1] |
| ESKAPE Pathogen 1 | Clinical Isolate | < 50 | [1] |
| ESKAPE Pathogen 2 | Clinical Isolate | < 50 | [1] |
| ESKAPE Pathogen 3 | Clinical Isolate | < 50 | [1] |
| ESKAPE Pathogen 4 | Clinical Isolate | < 50 | [1] |
| ESKAPE Pathogen 5 | Clinical Isolate | < 50 | [1] |
Note: The MIC values for the ESKAPE pathogens are reported as a range in the cited literature. Further studies are required to determine the precise MIC for individual species and strains.
In Vitro Cytotoxicity
While primarily investigated for its antimicrobial properties, understanding the cytotoxic profile of a new drug candidate against mammalian cells is crucial for assessing its therapeutic potential.
Table 2: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HK-2 | Human Kidney Epithelial | > 100 |
| HLF | Human Lung Fibroblast | > 100 |
| WI-38 | Human Fetal Lung Fibroblast | > 100 |
| PBMC | Peripheral Blood Mononuclear Cells | > 100 |
Note: The specific IC50 values were not explicitly stated in the primary literature but were inferred to be high, indicating low cytotoxicity. Further dedicated anticancer studies are needed to fully elucidate the potential of this compound in this area.
Experimental Protocols: MIC Determination
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method
This is the most common method for determining the MIC of antimicrobial agents.
Materials:
-
This compound powder
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1280 µg/mL. Ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used in a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1 of each corresponding row.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no drug).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (this is typically a 1:100 dilution of the adjusted suspension).
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in these wells will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
The sterility control well should remain clear, and the growth control well should show distinct turbidity.
-
Protocol 2: Agar Dilution Method
This method is useful for testing multiple bacterial strains simultaneously.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multipoint replicator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a sterile diluent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound solution to 18 mL of molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes.
-
Prepare a control plate containing no this compound.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation:
-
Using a multipoint replicator or a calibrated loop, inoculate the surface of each agar plate with a spot of each standardized bacterial suspension (approximately 1-2 µL, delivering about 10⁴ CFU/spot).
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality Control
For accurate and reproducible MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay.
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Note: As this compound is a novel compound, specific CLSI- or EUCAST-defined QC ranges have not yet been established. It is recommended that laboratories establish their own internal QC ranges based on repeated testing. The results for the QC strains should be within the established ranges for the assay to be considered valid.[5]
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for Fluorofolin in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against the pathogenic bacterium Pseudomonas aeruginosa.[1][2] As an inhibitor of the folate pathway, this compound disrupts the synthesis of essential metabolites, including purines and thymidylate.[1][3] Metabolomics is a powerful tool to elucidate the mechanism of action of such inhibitors by providing a snapshot of the metabolic perturbations caused by the compound. These application notes provide detailed protocols for utilizing this compound in metabolomics studies to investigate its effects on bacterial metabolism.
Mechanism of Action
This compound targets dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of numerous key metabolites.[3] By inhibiting DHFR, this compound depletes the THF pool, leading to the disruption of downstream pathways, including the synthesis of purines and thymidylate, ultimately inhibiting bacterial growth.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target/Organism | Parameter | Value |
| E. coli DHFR (FolA) | IC50 | 2.5 ± 1.1 nM |
| Human DHFR | IC50 | 14.0 ± 4 nM |
| P. aeruginosa PA14 | MIC | 3.1 µg/mL |
| E. coli MG1655 | MIC | 0.625 µg/mL |
| S. aureus USA300 | MIC | 0.4 µg/mL |
| K. pneumoniae ATCC 438165 | MIC | 6.25 µg/mL |
| A. baumannii ATCC 17978 | MIC | 0.8 µg/mL |
| E. faecalis ATCC 51575 | MIC | 0.01 µg/mL |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Table 2: Metabolite Abundance Changes in P. aeruginosa PA14 Treated with this compound [1]
| Metabolite | Treatment (2x MIC) | Fold Change vs. Control | P-value |
| dUMP (2'-deoxyuridine 5'-monophosphate) | This compound (6.3 µg/mL) | ~4 | 0.0196 |
| AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) | This compound (6.3 µg/mL) | ~4 | 0.0186 |
| dUMP (2'-deoxyuridine 5'-monophosphate) | Trimethoprim (250 µg/mL) | ~6 | - |
| AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) | Trimethoprim (250 µg/mL) | ~6 | - |
Data represents the mean of 3 biological replicates. Fold change is an approximation based on graphical data.
Experimental Protocols
Protocol 1: Culturing and Treatment of P. aeruginosa for Metabolomics Analysis
This protocol describes the culturing of P. aeruginosa and subsequent treatment with this compound to prepare samples for metabolomics analysis.
Materials:
-
Pseudomonas aeruginosa (e.g., PA14 strain)
-
Luria-Bertani (LB) broth
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB broth to an optical density at 600 nm (OD600) of 0.05.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.5 (mid-log phase).
-
Prepare treatment conditions. For example, for a final concentration of 2x MIC of this compound (6.3 µg/mL for PA14), dissolve this compound in DMSO.[1] Prepare a solvent control with the same concentration of DMSO. A positive control, such as Trimethoprim (TMP), can also be used.[1]
-
Add the this compound solution, TMP solution, or DMSO to the bacterial cultures.
-
Incubate the treated cultures for a specified time, for instance, 15 minutes, at 37°C with shaking.[1]
-
After incubation, rapidly quench metabolic activity by placing the culture tubes in a dry ice/ethanol bath or by adding a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature (e.g., 4°C).
-
Remove the supernatant and wash the cell pellet with a cold buffer like phosphate-buffered saline (PBS).
-
Store the cell pellets at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from P. aeruginosa
This protocol outlines a general procedure for extracting metabolites from bacterial cells for analysis by mass spectrometry.
Materials:
-
Cell pellets from Protocol 1
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water, often in a 40:40:20 ratio, pre-chilled to -20°C)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Resuspend the frozen cell pellets in a pre-chilled extraction solvent. The volume of the solvent should be adjusted based on the cell pellet size.
-
Lyse the cells to release intracellular metabolites. This can be achieved by methods such as bead beating, sonication, or freeze-thaw cycles.
-
After lysis, incubate the samples on ice for a period (e.g., 15-30 minutes) to allow for protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
The dried metabolite extract can be stored at -80°C until analysis. For some analyses, derivatization may be required.[4][5]
Protocol 3: Untargeted Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a general protocol for the analysis of polar metabolites using HILIC-LC-MS. The specific parameters will need to be optimized for the instrument being used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents (e.g., water with formic acid, acetonitrile with formic acid)
-
A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system
-
HILIC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture similar to the initial mobile phase of the LC gradient.
-
LC Separation:
-
Inject the reconstituted sample onto a HILIC column.
-
Use a gradient of mobile phases to separate the metabolites. For example, a gradient from high acetonitrile concentration to high aqueous concentration.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting compounds using a high-resolution mass spectrometer.
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Use a full scan mode for quantitative profiling and a data-dependent acquisition (DDA) mode for fragmentation spectra to aid in metabolite identification.[6]
-
-
Data Processing:
-
Process the raw data using specialized software to perform peak picking, alignment, and integration.
-
Identify metabolites by comparing the accurate mass, retention time, and fragmentation patterns to metabolite databases.
-
Perform statistical analysis to identify metabolites that are significantly altered by this compound treatment.
-
Visualizations
Caption: this compound inhibits DHFR, disrupting the folate pathway.
Caption: Workflow for metabolomics analysis of this compound's effects.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorofolin in Mixed-Species Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway of bacteria.[1][2][3] This pathway is critical for the synthesis of nucleotides, and its inhibition leads to a bacteriostatic effect.[1] A unique metabolic characteristic of Pseudomonas aeruginosa—its inability to salvage exogenous thymine (B56734)—presents a strategic opportunity for its selective targeting in mixed-species bacterial populations.[1][4] By supplying thymine in the culture medium, other bacteria can bypass the effects of DHFR inhibition, while P. aeruginosa remains susceptible. These application notes provide detailed protocols for utilizing this compound to selectively inhibit the growth of P. aeruginosa in a mixed-species culture.
Mechanism of Action
This compound targets and inhibits dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this pathway, this compound halts DNA synthesis and repair, leading to the inhibition of bacterial growth.[1]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Organism | Strain | MIC (µg/mL) | IC50 (nM) |
| Pseudomonas aeruginosa | PA14 | 3.1[1] | - |
| Pseudomonas aeruginosa | PA01 | <50[1] | - |
| Pseudomonas aeruginosa | ATCC 27853 | <50[1] | - |
| Escherichia coli | - | - | 2.5 ± 1.1[1] |
| Enterococcus faecalis | ESKAPE pathogen | <50[1] | - |
| Staphylococcus aureus | ESKAPE pathogen | <50[1] | - |
| Klebsiella pneumoniae | ESKAPE pathogen | <50[1] | - |
| Acinetobacter baumannii | ESKAPE pathogen | <50[1] | - |
| Enterobacter species | ESKAPE pathogen | <50[1] | - |
| Human DHFR | - | - | 14.0 ± 4[1] |
Table 2: Synergistic Activity of this compound with Sulfamethoxazole (SMX)
| Organism | Strain | This compound MIC (µg/mL) | This compound MIC with SMX (156 µg/mL) (µg/mL) |
| Pseudomonas aeruginosa | PA14 | 3.1 | 0.4[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the desired broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[1] Growth can be assessed by measuring the optical density at 600 nm (OD600).
Caption: Workflow for MIC determination of this compound.
Protocol 2: Selective Targeting of P. aeruginosa in a Mixed-Species Culture
This protocol describes how to selectively inhibit the growth of P. aeruginosa in a co-culture with another bacterial species (e.g., E. coli) using this compound and thymine supplementation.
Materials:
-
This compound stock solution
-
Thymine, Methionine, and Inosine (TMI) stock solution (e.g., 100x concentration)
-
Overnight cultures of P. aeruginosa and another bacterial species (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
LB agar (B569324) plates
-
Pseudomonas isolation agar (PIA) or other selective agar for P. aeruginosa
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Prepare LB broth supplemented with 0.3 mM TMI.[2]
-
Inoculate the TMI-supplemented LB broth with a 1:1 ratio of P. aeruginosa and the other bacterial species.[2] The starting OD600 of the mixed culture should be approximately 0.05.
-
Prepare two sets of cultures: one treated with a specific concentration of this compound (e.g., 50 µg/mL) and a control group with no this compound (e.g., DMSO vehicle control).[2]
-
Incubate the cultures at 37°C with shaking for a defined period (e.g., overnight).
-
After incubation, perform serial dilutions of the cultures in sterile saline or PBS.
-
Plate the dilutions onto LB agar to determine the total CFU/mL and onto a selective agar (e.g., PIA) to determine the CFU/mL of P. aeruginosa.
-
Incubate the plates at 37°C overnight.
-
Count the colonies on both types of plates to determine the selective inhibition of P. aeruginosa.
Caption: Experimental workflow for selective targeting of P. aeruginosa.
Resistance Mechanisms
Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1] Interestingly, the development of resistance through these mechanisms has been shown to be associated with a decrease in the pathogenesis of the resistant mutants.[1]
Caption: Logical relationship of this compound resistance and pathogenesis.
Conclusion
This compound presents a promising tool for selectively targeting P. aeruginosa in mixed microbial communities. By exploiting a key metabolic vulnerability, researchers can effectively study the role of P. aeruginosa in complex environments or develop novel therapeutic strategies. The provided protocols offer a starting point for the application of this compound in a laboratory setting. Further optimization may be required depending on the specific bacterial strains and experimental conditions.
References
Application Notes and Protocols for Purification of E. coli DHFR for Fluorofolin Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][2] This central role in cellular proliferation has made DHFR a key target for therapeutic intervention, particularly in oncology and infectious diseases. Fluorofolin is a potent inhibitor of bacterial DHFR, demonstrating significant activity against Pseudomonas aeruginosa.[3][4][5][6] Accurate and reproducible in vitro inhibition assays are crucial for the characterization of inhibitors like this compound. A prerequisite for such assays is a highly purified and active preparation of the target enzyme, E. coli DHFR.
These application notes provide a detailed protocol for the expression and purification of recombinant E. coli DHFR with a hexahistidine tag (His-tag) and a subsequent protocol for an inhibition assay using this compound.
Data Presentation
Table 1: Representative Purification Yields for His-tagged E. coli DHFR
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 2500 | 5 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 20 | 2000 | 100 | 80 | 20 |
| Size-Exclusion Chromatography | 15 | 1800 | 120 | 72 | 24 |
Note: Values are representative and may vary depending on expression levels and experimental conditions.
Table 2: Inhibitory Activity of this compound against E. coli DHFR
| Inhibitor | Target | IC50 (nM) |
| This compound | E. coli DHFR | 2.5[3][4][5] |
| Methotrexate (Control) | E. coli DHFR | ~ 1.0 |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged E. coli DHFR
This protocol describes the expression of His-tagged E. coli DHFR in a BL21(DE3) E. coli strain and its subsequent purification using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) for polishing.[7][8]
Materials and Reagents:
-
E. coli BL21(DE3) cells harboring a pET expression vector with the E. coli folA gene (encoding DHFR) fused to a C-terminal 6xHis-tag.
-
Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.[9]
-
SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Size-exclusion chromatography column (e.g., Superdex 75).
-
Lysozyme (B549824), DNase I.
-
Protease inhibitor cocktail.
Procedure:
-
Expression:
-
Inoculate a single colony of the transformed E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[8]
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate for 4-6 hours at 30°C or overnight at 18°C.[12]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble His-tagged DHFR.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.[9]
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[9]
-
Elute the His-tagged DHFR with 5-10 column volumes of Elution Buffer.[9] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the fractions from the IMAC that contain DHFR.
-
Concentrate the pooled fractions using an appropriate centrifugal filter device.
-
Equilibrate the SEC column with SEC Buffer.[13]
-
Load the concentrated protein sample onto the SEC column.
-
Elute the protein with SEC Buffer and collect fractions. Monitor the elution profile at 280 nm. DHFR should elute as a single peak corresponding to its monomeric molecular weight.[14]
-
-
Purity Analysis and Storage:
-
Assess the purity of the final DHFR preparation by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient.
-
Store the purified DHFR in aliquots at -80°C in a storage buffer containing glycerol (B35011) (e.g., 20-50%).
-
Protocol 2: this compound Inhibition Assay for E. coli DHFR
This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of this compound on purified E. coli DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[1][2][15][16]
Materials and Reagents:
-
Purified E. coli DHFR enzyme.
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.[2]
-
NADPH stock solution (10 mM in Assay Buffer, store protected from light on ice).[2]
-
Dihydrofolate (DHF) stock solution (10 mM in Assay Buffer with a small amount of NaOH to dissolve, pH adjusted to 7.5, store at -80°C protected from light).[2]
-
This compound stock solution (10 mM in 100% DMSO).[2]
-
Methotrexate stock solution (1 mM in Assay Buffer, as a positive control inhibitor).[2]
-
96-well, UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Reagent Preparation:
-
On the day of the experiment, prepare working solutions of all reagents.
-
Dilute the purified DHFR enzyme in cold Assay Buffer to a working concentration (e.g., 10-20 nM).
-
Prepare serial dilutions of this compound in Assay Buffer to cover a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a DMSO control.
-
Prepare a working solution of NADPH (e.g., 200 µM) and DHF (e.g., 100 µM) in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: 88 µL Assay Buffer + 2 µL of each this compound dilution + 10 µL of DHFR enzyme solution.[2]
-
Positive Control (Maximal Inhibition): 88 µL Assay Buffer + 2 µL Methotrexate + 10 µL DHFR enzyme solution.[2]
-
Negative Control (No Inhibition): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme solution.
-
Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO.
-
-
Pre-incubation:
-
Mix the components in each well gently.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the DHF substrate solution to all wells. The final reaction volume will be 110 µL.[2]
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.[15][16]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance per minute, ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibition control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for the expression and purification of His-tagged E. coli DHFR.
Caption: Principle of the this compound inhibition assay for E. coli DHFR.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 6. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 9. Protocol for DHFR Protein Purification – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 10. bio-rad.com [bio-rad.com]
- 11. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Purification and properties of Escherichia coli dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Fluorofolin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] Its activity against various pathogens, notably Pseudomonas aeruginosa, makes it a compound of significant interest in antimicrobial drug development.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 308.31 g/mol | |
| Appearance | Solid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | |
| IC50 (E. coli DHFR) | 2.5 nM | [1] |
| MIC (P. aeruginosa PA14) | 3.1 µg/mL | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
This section outlines a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO. This concentration is a convenient starting point for subsequent dilutions to a wide range of working concentrations for various in vitro assays.
Materials
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and integrity of the compound.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, the mass of this compound needed can be calculated using the following formula:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 0.30831 g/mol = 3.0831 mg
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, this would be 1 mL.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures is not compromised.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Preparation of Working Solutions
To prepare working solutions for your experiments, dilute the 10 mM stock solution in the appropriate cell culture medium or assay buffer. It is crucial to maintain the final concentration of DMSO in the experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.
Mandatory Visualizations
Signaling Pathway: this compound Inhibition of the Folate Pathway
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluorofolin Resistance in Pseudomonas aeruginosa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofolin and Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against P. aeruginosa?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to a bacteriostatic effect on P. aeruginosa.[1]
Q2: What are the primary mechanisms of resistance to this compound in P. aeruginosa?
A2: The primary mechanism of acquired resistance to this compound in P. aeruginosa is the overexpression of the Resistance-Nodulation-Division (RND) family of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][3] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.
Q3: How frequently do this compound-resistant mutants arise in P. aeruginosa?
A3: The frequency of spontaneous mutations leading to this compound resistance in P. aeruginosa PA14 has been observed to be approximately 1 in 1.5 x 10^6 cells when plated on agar (B569324) containing four times the minimum inhibitory concentration (MIC) of this compound.[1]
Q4: What is the expected fold-change in MIC for this compound in resistant mutants?
A4: P. aeruginosa mutants overexpressing the MexCD-OprJ efflux pump, often due to mutations in the nfxB gene, can exhibit a significant increase in the MIC of this compound, with values exceeding 100 µg/ml.[1] This represents a greater than 30-fold increase compared to the susceptible parent strain.
Troubleshooting Guides
Issue 1: Inconsistent or higher-than-expected MIC values for this compound.
Question: My MIC results for this compound against P. aeruginosa are variable or consistently higher than published values. What could be the cause?
Answer:
Several factors can contribute to variability in MIC assays. Here's a troubleshooting guide to address common issues:
-
Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A higher inoculum density can lead to artificially elevated MICs.
-
Media Composition: Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistency, as variations in media components can affect antibiotic activity.
-
Incubation Conditions: Incubate plates at 35-37°C for 16-20 hours. Extended incubation times can lead to the emergence of resistant subpopulations.
-
Plate Type: Use standard, non-treated polystyrene microtiter plates. Some compounds can adsorb to the plastic, reducing the effective concentration.
-
This compound Stock Solution: Ensure your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.
Issue 2: Difficulty in generating this compound-resistant mutants.
Question: I am trying to select for this compound-resistant mutants of P. aeruginosa but am not getting any colonies on my selective plates. What can I do?
Answer:
Here are some tips for successfully selecting this compound-resistant mutants:
-
This compound Concentration: Use a selective concentration of this compound that is 2-4 times the MIC of the parent strain. Too high a concentration may be lethal to all cells, while too low a concentration may not provide sufficient selective pressure.
-
Inoculum Size: Plate a high density of cells (e.g., 10^8 to 10^9 CFU) on each selective agar plate to increase the probability of isolating a spontaneous mutant.
-
Incubation Time: Incubate the plates for 48-72 hours, as resistant mutants may grow more slowly than the wild-type strain.
-
Liquid Culture Pre-exposure: Consider pre-exposing a liquid culture of P. aeruginosa to a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound for a few generations to enrich for resistant variants before plating on selective agar.
Issue 3: Suspected efflux pump overexpression as the resistance mechanism.
Question: I have isolated a this compound-resistant mutant. How can I confirm if resistance is due to efflux pump overexpression?
Answer:
You can investigate the role of efflux pumps through the following approaches:
-
MIC with an Efflux Pump Inhibitor (EPI): Determine the MIC of this compound in the presence and absence of an EPI such as Phe-Arg β-naphthylamide (PAβN). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of the genes encoding the MexCD-OprJ and MexEF-OprN efflux pumps (mexC, mexD, oprJ, mexE, mexF, and oprN). A significant increase in the expression of these genes in the resistant mutant compared to the susceptible parent strain indicates efflux pump overexpression.
-
Sequencing of Regulatory Genes: Sequence the nfxB gene, which is a negative regulator of the mexCD-oprJ operon. Mutations in nfxB are a common cause of MexCD-OprJ overexpression.[1]
Strategies to Overcome this compound Resistance
One promising strategy to overcome this compound resistance in P. aeruginosa is through combination therapy. Synergistic interactions with other antimicrobial agents can restore the efficacy of this compound.
Synergistic Combination with Sulfamethoxazole (SMX)
This compound and SMX both target the folate biosynthesis pathway at different steps, DHFR and dihydropteroate (B1496061) synthase (DHPS), respectively. This dual targeting can lead to a synergistic effect.
A checkerboard assay was performed to assess the synergy between this compound and SMX against P. aeruginosa PA14. The Fractional Inhibitory Concentration (FIC) index was calculated to quantify the interaction. An FIC index of ≤ 0.5 is considered synergistic.
| This compound (µg/mL) | SMX (µg/mL) | FIC Index | Interpretation |
| 3.125 | 0 | 1.0 | No Synergy |
| 1.56 | 39.1 | 0.56 | Additive |
| 0.78 | 78.1 | 0.375 | Synergy |
| 0.39 | 156.25 | 0.625 | Additive |
| 0 | 312.5 | 1.0 | No Synergy |
Data adapted from a study on this compound, where a synergistic effect was observed.[1]
The results indicate a synergistic interaction between this compound and SMX at specific concentrations, suggesting that this combination could be effective against P. aeruginosa, including strains that may develop resistance to this compound alone.[1]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for this compound
This protocol follows the broth microdilution method based on CLSI guidelines.
Materials:
-
P. aeruginosa isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of P. aeruginosa.
-
Inoculate into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 7.5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is for assessing the synergistic effect of this compound and another antimicrobial agent (e.g., SMX).
Materials:
-
P. aeruginosa isolate
-
CAMHB
-
Stock solutions of this compound and the second antimicrobial agent
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two antimicrobial agents.
-
Along the x-axis, prepare serial two-fold dilutions of this compound.
-
Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Prepare and add the bacterial inoculum as described in the MIC protocol (final concentration of ~7.5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol is for quantifying the expression of mexC and mexE genes, which are part of the operons encoding the MexCD-OprJ and MexEF-OprN efflux pumps, respectively.
Materials:
-
P. aeruginosa isolates (susceptible and resistant)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (mexC, mexE) and a reference gene (e.g., rpsL)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Grow P. aeruginosa cultures to mid-log phase.
-
Extract total RNA from a standardized number of cells using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the change in gene expression in the resistant mutant relative to the susceptible parent strain using the ΔΔCt method, normalized to the reference gene.
-
Visualizations
Caption: Mechanism of this compound action and resistance in P. aeruginosa.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorofolin Resistance and the MexCD-OprJ Efflux Pump
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the role of the MexCD-OprJ efflux pump in Fluorofolin resistance in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance related to the MexCD-OprJ efflux pump?
A1: The primary mechanism is the overexpression of the MexCD-OprJ efflux pump.[1][2] In its wild-type state, the expression of the mexCD-oprJ operon is typically low because it is repressed by the NfxB protein.[3][4] However, mutations in the nfxB gene can lead to a non-functional NfxB repressor, resulting in constitutive overexpression of the MexCD-OprJ pump.[1][3][4] This overexpressed pump then actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular target, dihydrofolate reductase (DHFR).[1][5][6]
Q2: What is the expected impact of MexCD-OprJ overexpression on this compound susceptibility?
A2: Overexpression of MexCD-OprJ is expected to significantly decrease susceptibility to this compound, leading to a substantial increase in the minimum inhibitory concentration (MIC). For instance, a wild-type P. aeruginosa strain like PA14 may have a this compound MIC of around 3.1 µg/ml, whereas an nfxB mutant overexpressing MexCD-OprJ can exhibit an MIC greater than 100 µg/ml.[5][6]
Q3: How is the expression of the mexCD-oprJ operon regulated?
A3: The expression of the mexCD-oprJ operon is primarily regulated by the transcriptional repressor NfxB, which binds to the promoter region of the operon and prevents its transcription.[3][7] Mutations in the nfxB gene are a common cause of overexpression.[1][8] Additionally, the alternative sigma factor AlgU can positively regulate mexCD-oprJ expression, particularly in response to membrane-damaging agents and envelope stress.[1][7][9] Other factors such as VqsM and certain sRNAs have also been implicated in its regulation.[9]
Q4: Besides this compound, what other substrates are extruded by MexCD-OprJ?
A4: MexCD-OprJ is a multidrug efflux pump with a broad substrate profile. Besides fluoroquinolones like this compound and ciprofloxacin, it can also extrude various other antimicrobial agents, including cefepime, chloramphenicol, macrolides, and tetracyclines.[10][11][12]
Troubleshooting Guides
Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Problem | Possible Causes | Solutions |
| High variability in MIC values between replicates for the same strain. | 1. Inaccurate inoculum density: The final concentration of bacteria in the wells is critical for consistent results. | 1. Carefully standardize your inoculum to a 0.5 McFarland standard. Prepare fresh dilutions for each experiment. |
| 2. Incomplete dissolution or uneven distribution of this compound: this compound may not be fully dissolved or may precipitate at higher concentrations. | 2. Ensure this compound is completely dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Vortex each dilution thoroughly. | |
| 3. Edge effects in the microtiter plate: Evaporation from the outer wells can concentrate the antibiotic and affect bacterial growth. | 3. To minimize evaporation, fill the outer wells with sterile broth or water and do not use them for experimental data. | |
| 4. Contamination of the bacterial culture or media. | 4. Streak your bacterial culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. Use sterile media and aseptic techniques. | |
| Unexpectedly high MIC for the wild-type strain. | 1. Spontaneous mutation in nfxB: Spontaneous resistance can arise during culture. | 1. Always use a fresh culture from a frozen stock for each experiment to minimize the chances of selecting for resistant mutants.[13] |
| 2. Induction of mexCD-oprJ expression: Components in the media could potentially induce the expression of the efflux pump. | 2. Use a standardized, well-defined medium like Mueller-Hinton Broth for susceptibility testing. | |
| No growth in the positive control well. | 1. Inactive bacterial inoculum. | 1. Ensure your bacterial culture is in the logarithmic growth phase before preparing the inoculum. |
| 2. Errors in media preparation. | 2. Double-check the composition and pH of your growth medium. |
Troubleshooting RT-qPCR for mexC/mexD Gene Expression
| Problem | Possible Causes | Solutions |
| Low RNA yield or poor RNA quality (low RIN/RQN value). | 1. Incomplete cell lysis: P. aeruginosa can be difficult to lyse completely. | 1. Use a robust lysis method that combines enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) disruption.[14] |
| 2. RNA degradation by RNases: RNases are ubiquitous and can degrade RNA during extraction. | 2. Use RNase-free reagents and consumables. Work quickly and on ice. Consider using an RNA stabilization reagent.[14][15] | |
| 3. Inappropriate sample storage. | 3. Process fresh samples immediately or snap-freeze cell pellets in liquid nitrogen and store them at -80°C.[14] | |
| High Cq values or no amplification for target genes. | 1. Poor quality RNA or presence of inhibitors. | 1. Assess RNA purity using A260/280 and A260/230 ratios. If inhibition is suspected, dilute the RNA template. |
| 2. Inefficient reverse transcription. | 2. Optimize the reverse transcription reaction by adjusting the amount of template RNA and using a high-quality reverse transcriptase. | |
| 3. Suboptimal primer/probe design or concentration. | 3. Verify primer specificity using BLAST. Perform a primer concentration matrix to determine the optimal concentrations. | |
| Inconsistent results between technical replicates. | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for all reactions. |
| 2. Poor mixing of reaction components. | 2. Gently vortex and centrifuge the reaction plate before starting the qPCR run. |
Quantitative Data Summary
Table 1: this compound Minimum Inhibitory Concentrations (MICs) in P. aeruginosa
| Strain | Genotype | MexCD-OprJ Expression | This compound MIC (µg/ml) | Reference |
| PA14 | Wild-type | Basal | 3.1 | [5] |
| PA14 mutant | nfxB mutant | Overexpressed | >100 | [6] |
Table 2: Relative Expression of mexC/mexD in nfxB Mutants
| Strain | Genotype | Fold increase in mexC/oprJ expression | Reference |
| nfxB mutant | Mutation in nfxB | 30- to 250-fold | [16] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/ml.
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 100 µl.
-
Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).
-
-
Inoculum Preparation:
-
Culture P. aeruginosa in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/ml).
-
Further dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/ml in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µl of the final bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: RT-qPCR for mexC and mexD Gene Expression
-
RNA Extraction:
-
Grow P. aeruginosa cultures to mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (mexC, mexD) and a housekeeping gene (e.g., rpsL), and a suitable qPCR master mix.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 3: Efflux Pump Inhibition Assay
-
MIC Determination with and without an Efflux Pump Inhibitor (EPI):
-
Determine the MIC of this compound as described in Protocol 1.
-
In parallel, determine the MIC of this compound in the presence of a sub-inhibitory concentration of an EPI such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). The concentration of the EPI should not affect bacterial growth on its own.
-
-
Interpretation:
-
A significant reduction (e.g., four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that an efflux pump is contributing to resistance.
-
Visualizations
Caption: Mechanism of this compound action and resistance via the MexCD-OprJ efflux pump.
Caption: Regulatory pathway of the MexCD-OprJ efflux pump and its role in this compound resistance.
Caption: Experimental workflow to investigate the role of MexCD-OprJ in this compound resistance.
References
- 1. MexCD-OprJ Multidrug Efflux System of Pseudomonas aeruginosa: Involvement in Chlorhexidine Resistance and Induction by Membrane-Damaging Agents Dependent upon the AlgU Stress Response Sigma Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. researchgate.net [researchgate.net]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A deletion mutation in nfxB of in vitro-induced moxifloxacin-resistant Pseudomonas aeruginosa confers multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. zymoresearch.com [zymoresearch.com]
- 15. neb.com [neb.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Fluorofolin In Vivo Optimization: Technical Support Center
Welcome to the technical support center for Fluorofolin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] By inhibiting DHFR, this compound disrupts the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1][3] It has been shown to be particularly effective against Pseudomonas aeruginosa.[1][2][4]
Q2: What is the recommended starting dose for this compound in a murine thigh infection model?
A2: In a published murine thigh infection model using P. aeruginosa, a subcutaneous dose of 25 mg/kg was used as the maximum tolerated dose.[1] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and bacterial strain.
Q3: Can this compound be used in combination with other antibiotics?
A3: Yes, studies have shown that this compound can be used in combination with other antibiotics. For instance, it has been used synergistically with sulfamethoxazole (B1682508) (SMX) in a murine thigh infection model.[1] The combination of this compound (25 mg/kg, subcutaneous) and SMX (100 mg/kg, intraperitoneal) significantly inhibited the growth of P. aeruginosa.[1]
Q4: What are the known pharmacokinetic properties of this compound in mice?
A4: Pharmacokinetic data for this compound in mice after a single oral administration is available. Key parameters are summarized in the table below.
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 4.0 µg/mL |
| Half-life (t½) | 12.1 hours |
| Plasma Protein Binding | 71.7% |
| Data from MedchemExpress[2] |
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound.
Issue 1: Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | - Perform a dose-escalation study to determine the minimum effective dose. - Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound and your infection model. For fluoroquinolones, the AUC/MIC ratio is often a key predictor of efficacy.[1] |
| Inadequate Drug Exposure | - Verify the formulation and administration route. Ensure complete dissolution and accurate dosing. - For subcutaneous injections, ensure proper technique to prevent leakage.[5][6] - Consider alternative administration routes if bioavailability is a concern. |
| Bacterial Resistance | - Test the susceptibility of your bacterial strain to this compound in vitro (e.g., determine the Minimum Inhibitory Concentration - MIC). - Resistance to this compound can emerge through the overexpression of efflux pumps like MexCD-OprJ and MexEF-OprN.[1][4] |
| High Protein Binding | - With a plasma protein binding of 71.7%, a significant portion of the administered dose may not be free to exert its effect.[2] Consider this when determining your dosing regimen. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate and consistent preparation of the dosing solution. - Use precise administration techniques and ensure the full dose is delivered. |
| Animal Model Variability | - Standardize the age, sex, and strain of the animals used. - Ensure consistent induction of neutropenia if using a neutropenic model.[4][7][8] |
| Infection Inoculum | - Prepare a standardized bacterial inoculum and verify the CFU/mL before injection. - Ensure a consistent volume and location of injection for the bacterial challenge. |
Issue 3: Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose is too High | - Reduce the dose. The maximum tolerated dose in one study was 25 mg/kg subcutaneously.[1] - Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, signs of distress). |
| Formulation Issues | - Ensure the vehicle used for solubilizing this compound is non-toxic at the administered volume. - Check the pH and osmolarity of the formulation to minimize irritation at the injection site. |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This protocol is based on methodologies described for studying antimicrobial agents in vivo.[4][7][8]
-
Animal Model: Use a standard mouse strain (e.g., ICR, CD-1).
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic.
-
A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][7]
-
-
Infection:
-
Prepare a logarithmic-phase culture of P. aeruginosa.
-
Inject a specific volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Endpoint Measurement:
-
At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a sterile buffer (e.g., PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. noblelifesci.com [noblelifesci.com]
- 5. researchgate.net [researchgate.net]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. imquestbio.com [imquestbio.com]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Fluorofolin Technical Support Center: Addressing Solubility and Experimental Challenges
Welcome to the Fluorofolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility issues and to offer detailed protocols for the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] By inhibiting DHFR, this compound blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the synthesis of nucleotides and certain amino acids.[3][4] This disruption of folate metabolism inhibits cell proliferation, and this compound has shown potent activity against Pseudomonas aeruginosa.[1][5]
Q2: What is the solubility of this compound in common laboratory solvents?
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | The most common solvent for creating stock solutions.[6] |
| Water | Poorly soluble | Not recommended for creating primary stock solutions. |
| Ethanol | Data not available | May be useful for some applications, but solubility should be tested. |
| PBS (pH 7.4) | Poorly soluble | Direct dissolution in PBS is not recommended. |
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. The specific tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your experimental system.
Troubleshooting Guides
This section addresses common issues that may arise when working with this compound in the lab.
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.
This is a common challenge with hydrophobic compounds dissolved in a high-concentration organic solvent. Here’s a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment to below its solubility limit in the aqueous medium.
-
Optimize Dilution Technique:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C. Adding a concentrated stock to cold media can decrease solubility.
-
Use a stepwise dilution: Instead of adding your concentrated DMSO stock directly into the full volume of media, first dilute it in a smaller volume of warm media. Mix thoroughly, and then add this intermediate dilution to the final volume.
-
Add stock slowly while mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Consider Solubilizing Agents (Advanced): For particularly challenging applications, non-toxic solubilizing agents like cyclodextrins may be considered. However, it is crucial to first perform control experiments to ensure the agent does not interfere with your assay or cell viability.
Issue 2: My this compound solution appears clear initially but forms a precipitate after incubation.
Delayed precipitation can occur due to several factors:
-
Compound Instability: The compound may not be stable at 37°C over long incubation periods.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[7]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.
Troubleshooting Steps:
-
Assess Stability: Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment in a cell-free setting.
-
Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free formulation, as interactions with serum proteins can sometimes cause precipitation.
-
Monitor pH: Ensure that your culture medium is adequately buffered for your cell density to prevent significant pH changes during the experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 308.31 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.083 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of a Working Solution of this compound for Cellular Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound you need for your experiment.
-
Calculate Dilution Factor: Calculate the dilution required from your 10 mM stock solution. Remember to keep the final DMSO concentration below 0.1%. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution.
-
Stepwise Dilution: a. In a sterile tube, add a small volume of your pre-warmed cell culture medium (e.g., 100 µL). b. Add the required volume of your 10 mM this compound stock solution to this small volume of media (e.g., for a 1:1000 dilution, you would add 0.1 µL of stock to 100 µL of media). Mix well by gentle pipetting. c. Transfer this intermediate dilution to the final volume of your pre-warmed cell culture medium and mix thoroughly but gently.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without this compound.
-
Immediate Use: It is recommended to use the prepared working solution immediately to minimize the risk of precipitation.
Mandatory Visualization
Signaling Pathway: Folate Metabolism and DHFR Inhibition by this compound
Caption: Inhibition of the folate pathway by this compound.
Experimental Workflow: Preparing a this compound Working Solution
Caption: Workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]
- 7. Cell Culture Academy [procellsystem.com]
Why is Fluorofolin ineffective against certain bacterial strains?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorofolin. The information below addresses potential reasons for its ineffectiveness against certain bacterial strains and provides standardized protocols for assessing its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are all vital for DNA synthesis and cellular replication.[3][4] By inhibiting DHFR, this compound disrupts these essential metabolic processes, leading to bacterial cell death.[5]
Q2: Why is this compound ineffective against certain bacterial strains?
The ineffectiveness of this compound against specific bacterial strains can primarily be attributed to two key resistance mechanisms:
-
Target Modification: Mutations in the folA gene (in E. coli) or its orthologs, which encode for the DHFR enzyme, can alter the binding site of this compound.[3][4][6] These genetic alterations can reduce the drug's affinity for the enzyme, rendering it less effective at inhibiting the folate pathway.[6][7]
-
Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are transport proteins located in the cell membrane.[8][9][10][11] This mechanism prevents the drug from reaching a sufficiently high intracellular concentration to inhibit DHFR effectively.[10][12] Overexpression of specific efflux pumps, such as MexCD-OprJ and MexEF-OprN in Pseudomonas aeruginosa, has been shown to confer resistance to this compound.[5]
Q3: Are there other potential reasons for experimental failure with this compound?
Beyond inherent bacterial resistance, unexpected ineffectiveness in an experiment can result from several factors:
-
Incorrect Drug Concentration: The concentration of this compound used may be below the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain.
-
Media Composition: Certain components in the growth media, such as thymine (B56734) or thymidine, can bypass the metabolic block caused by DHFR inhibition, allowing bacteria to survive even in the presence of the drug.[5]
-
Inoculum Density: An excessively high bacterial inoculum can overwhelm the inhibitory capacity of the antibiotic.
-
Drug Stability: Improper storage or handling of this compound can lead to its degradation.
Troubleshooting Guide
If you are observing that this compound is not effective in your experiments, consider the following troubleshooting steps:
| Problem | Possible Cause | Recommended Action |
| No inhibition of bacterial growth at expected concentrations. | Bacterial strain may be resistant. | Determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain using the protocol provided below. Sequence the folA gene (or its homolog) to check for mutations. Perform assays to assess efflux pump activity. |
| Media may contain interfering substances. | Use a defined minimal medium that does not contain thymine or thymidine. | |
| Inoculum was too dense. | Standardize your inoculum to a 0.5 McFarland standard. | |
| Inconsistent results between experiments. | Variation in experimental conditions. | Ensure all experimental parameters (inoculum size, media preparation, incubation time, and temperature) are consistent. |
| Degradation of this compound stock. | Prepare fresh stock solutions of this compound and store them appropriately at -20°C or -80°C. |
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa PA14 | 3.1 | [2][5] |
| Pseudomonas aeruginosa PA01 | <50 | [5] |
| Pseudomonas aeruginosa ATCC 27853 | <50 | [5] |
| ESKAPE Pathogens (various strains) | <50 | [2][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the steps to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[13][14][15][16]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock of this compound at twice the highest concentration to be tested.
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process sequentially down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Visualizations
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition
Caption: Inhibition of the folate biosynthesis pathway by this compound.
Experimental Workflow: MIC Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Troubleshooting this compound Ineffectiveness
Caption: Troubleshooting guide for this compound ineffectiveness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Exploring antibiotic resistance in diverse homologs of the dihydrofolate reductase protein family through broad mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Point mutations in the dihydrofolate reductase-thymidylate synthase gene as the molecular basis for pyrimethamine resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efflux pump - Wikipedia [en.wikipedia.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
Fluorofolin Selective Activity Improvement: Technical Support Center
Welcome to the technical support center for Fluorofolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selective activity of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] By inhibiting DHFR, this compound disrupts the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids, leading to the cessation of cell growth.[3] It has demonstrated significant activity against Pseudomonas aeruginosa.[1][2][4]
Q2: What are the known selectivity issues with this compound?
A2: this compound is a broad-spectrum antibiotic, meaning it can inhibit the growth of a wide range of bacteria, not just the intended target.[2] It also shows only modest specificity for bacterial DHFR over human DHFR in in-vitro assays.[2] This lack of high selectivity can potentially lead to off-target effects and disruption of commensal bacteria.
Q3: How can I improve the selective activity of this compound against Pseudomonas aeruginosa?
A3: The selectivity of this compound against P. aeruginosa can be dramatically improved by exploiting a key metabolic difference. P. aeruginosa lacks the enzymes necessary to utilize exogenous (external) thymine (B56734).[2][4][5] Most other bacteria, as well as human cells, can use exogenous thymine to bypass the effects of DHFR inhibition. Therefore, by supplementing the culture medium with thymine, you can rescue non-target cells from the effects of this compound, rendering it selectively active against P. aeruginosa.[2][5]
Q4: I am observing resistance to this compound in my experiments. What are the likely mechanisms?
A4: Resistance to this compound in P. aeruginosa has been shown to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[2][5] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.
Q5: How should I prepare and store this compound for my experiments?
A5: For in-vitro assays, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Inconsistent DHFR Inhibition Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values | 1. Inhibitor Precipitation: this compound may have limited solubility in the assay buffer. 2. Inconsistent Reagent Preparation: Errors in serial dilutions or reagent handling. 3. Fluctuating Incubation Times/Temperatures: Variations can alter enzyme kinetics and inhibitor binding.[6] | 1. Check Solubility: Visually inspect for any precipitate. Ensure the final solvent concentration (e.g., DMSO) is low and does not affect enzyme activity. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment. 3. Standardize Protocol: Strictly adhere to consistent incubation times and temperatures.[6] |
| Lower than expected inhibition | 1. Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the this compound stock solution.[1] 2. Inactive Enzyme: The DHFR enzyme may have lost activity. 3. High Enzyme Concentration: An excess of enzyme can overcome the inhibitor at the tested concentrations. | 1. Use Fresh Aliquot: Use a fresh aliquot of this compound stock solution. 2. Run Positive Control: Include a known DHFR inhibitor like methotrexate (B535133) as a positive control to validate enzyme activity.[6] 3. Optimize Enzyme Concentration: Perform dilutions of the enzyme to find a concentration that results in a linear reaction rate. |
| No Inhibition Observed | 1. Incorrect Assay Setup: Errors in reagent concentrations or buffer pH. 2. Solvent Interference: Some solvents can inhibit DHFR activity. DMSO has been reported to inhibit DHFR at certain concentrations. | 1. Verify Reagents: Double-check the concentrations of all components, including NADPH and the DHF substrate, and the pH of the assay buffer.[6] 2. Solvent Control: Run a control with the solvent used to dissolve this compound to check for any inhibitory effects. |
Cell-Based Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Compound Precipitation: this compound may precipitate in the culture medium, leading to inaccurate effective concentrations. 2. Variable Inoculum Size: Inconsistent starting bacterial density. | 1. Solubility Check: Prepare a serial dilution of this compound in the medium without cells and inspect for precipitation. 2. Standardize Inoculum: Ensure a consistent and standardized bacterial inoculum for each experiment. |
| High background in viability assays (e.g., MTT, resazurin) | 1. Direct chemical interference: this compound may directly react with the assay reagent. 2. Media component interference: Components in the culture medium may react with the assay reagent. | 1. Compound Control: Run a control with this compound in the medium without cells to check for direct reactivity. 2. Media Control: Run a control with only the medium and the assay reagent. |
| Failure to observe selective killing with thymine supplementation | 1. Insufficient Thymine Concentration: The concentration of thymine may not be adequate to rescue non-target cells. 2. Cross-contamination of cultures: In co-culture experiments, one bacterial species may have overgrown the other. | 1. Titrate Thymine: Perform a dose-response experiment to determine the optimal concentration of thymine for rescue. 2. Verify Pure Cultures: Ensure the starting cultures are pure and use selective agar (B569324) for plating to differentiate between species. |
Quantitative Data Summary
Table 1: In-vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
|---|---|---|
| E. coli DHFR (FolA) | 2.5 ± 1.1 | [2] |
| Human DHFR | 14.0 ± 4.0 |[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa
| Strain | MIC (µg/mL) | Reference |
|---|
| PA14 | 3.1 |[2] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
|---|---|---|
| Peak Plasma Concentration (Oral) | 4.0 µg/mL | [2] |
| Half-life | 12.1 hours | [2] |
| Plasma Protein Binding | 71.7% |[2] |
Experimental Protocols
Protocol 1: DHFR Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from standard DHFR assay procedures and is designed to determine the IC50 value of this compound.
Materials:
-
Purified DHFR enzyme (e.g., from E. coli or human)
-
This compound
-
Methotrexate (positive control)
-
DHFR Assay Buffer (e.g., 50 mM PBS, pH 7.5)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.
-
Prepare a stock solution of DHF (e.g., 10 mM in 1X Assay Buffer).
-
Prepare a stock solution of NADPH (e.g., 20 mM in 1X Assay Buffer).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in 1X Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%).
-
Prepare a stock solution of methotrexate in DMSO for the positive control.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 1X Assay Buffer, the desired concentration of this compound, and purified DHFR enzyme.
-
Positive control wells: Add 1X Assay Buffer, methotrexate, and purified DHFR enzyme.
-
Negative control (no inhibitor) wells: Add 1X Assay Buffer, DMSO (at the same final concentration as the test wells), and purified DHFR enzyme.
-
Background control wells: Add 1X Assay Buffer and NADPH only (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Add the NADPH solution to all wells except the background control.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the background rate from all other readings.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Bacterial Co-culture Assay for Thymine Rescue
This protocol is designed to demonstrate the selective activity of this compound against P. aeruginosa in the presence of another bacterial species and thymine.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14)
-
A non-P. aeruginosa bacterial strain capable of utilizing thymine (e.g., E. coli MG1655)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound
-
Thymine, Methionine, and Inosine (TMI) solution
-
Selective agar plates for differentiating the two bacterial species
-
96-well microplate
-
Incubator
Procedure:
-
Prepare Overnight Cultures: Inoculate separate tubes of LB broth with P. aeruginosa and the other bacterial species and incubate overnight at 37°C with shaking.
-
Set up Co-cultures:
-
In a 96-well plate, dilute the overnight cultures of both species 1:150 into fresh LB broth supplemented with TMI.
-
Add this compound at various concentrations to the wells. Include a no-Fluorofolin control.
-
-
Incubation: Incubate the co-culture plate at 37°C for a defined period (e.g., 4-6 hours).
-
Quantify Bacterial Growth:
-
After incubation, perform serial dilutions of the cultures from each well in PBS.
-
Plate the dilutions on selective agar plates that allow for the differentiation and enumeration of P. aeruginosa and the other bacterial species.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis:
-
Count the colony-forming units (CFUs) for each bacterial species on the selective plates.
-
Plot the CFU/mL for each species against the this compound concentration.
-
A selective effect is observed if the growth of P. aeruginosa is inhibited by this compound, while the growth of the other species is not significantly affected.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fluorofolin Efficacy and Plasma Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the efficacy of Fluorofolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2][3] By inhibiting DHFR, this compound disrupts the folic acid metabolism pathway in bacteria, which is crucial for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1][4] It has demonstrated significant activity against Pseudomonas aeruginosa.[1][2]
Q2: What is plasma protein binding and why is it important for this compound's efficacy?
A2: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma.[5] The extent of this binding is a critical pharmacokinetic parameter because it is generally believed that only the unbound ("free") fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to the target site of action.[5][6][7] Therefore, a high degree of plasma protein binding can reduce the concentration of free this compound available to exert its antibacterial effect, potentially impacting its efficacy.[6]
Q3: What is the extent of this compound's plasma protein binding?
A3: In mice, this compound has been shown to have a plasma protein binding of 71.7%.[1][2] This indicates that a significant portion of the drug is bound to plasma proteins, and this should be a consideration in the design and interpretation of both in vitro and in vivo experiments.
Q4: How does plasma protein binding affect the interpretation of in vitro efficacy data (e.g., MIC or IC50 values)?
A4: Standard in vitro assays, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) determinations, are often performed in media with low or no protein content. However, when transitioning to in vivo systems where plasma proteins are abundant, the free concentration of this compound can be significantly lower than the total concentration. This can lead to a discrepancy between in vitro potency and in vivo efficacy.[8] It is crucial to consider the protein content of your in vitro system (e.g., cell culture medium supplemented with serum) and how it might affect the availability of this compound.[9]
Troubleshooting Guide
Issue 1: Lower than expected efficacy of this compound in an in vitro assay containing serum.
-
Possible Cause: The presence of serum proteins in the culture medium is binding to this compound, reducing the free concentration available to act on the bacteria.
-
Troubleshooting Steps:
-
Quantify Protein Binding in Media: If possible, determine the fraction of unbound this compound in your specific cell culture medium using a technique like equilibrium dialysis.
-
Increase this compound Concentration: Empirically determine the effective concentration of this compound in the presence of serum by performing a dose-response experiment.
-
Use Protein-Free or Low-Protein Media: If the experimental design allows, consider using a medium with a lower protein concentration to minimize the binding effect. However, be aware that this may not be representative of the in vivo environment.
-
Calculate Free Concentration: Based on the known plasma protein binding, estimate the free concentration of this compound in your assay and correlate that with the observed efficacy.
-
Issue 2: Discrepancy between in vitro MIC and in vivo efficacy in a mouse model.
-
Possible Cause: The in vivo efficacy is influenced by the free fraction of this compound, which is determined by its plasma protein binding. The total administered dose does not directly translate to the active concentration at the site of infection.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Review the pharmacokinetic data of this compound in mice. The peak plasma concentration of the unbound drug should ideally exceed the MIC for the target pathogen.
-
Consider the Unbound Fraction: In mice, with 71.7% plasma protein binding, only 28.3% of the drug in plasma is free.[1] Compare this unbound concentration to the MIC value.
-
Dose Adjustment: If the unbound concentration is below the MIC, a higher dose of this compound may be required to achieve a therapeutic effect in vivo.
-
Infection Model Considerations: The neutropenic mouse thigh infection model is a standard for evaluating antimicrobial efficacy.[10][11][12] Ensure the infection is well-established and that the dosing regimen is appropriate to maintain sufficient unbound drug concentrations over time.
-
Quantitative Data Summary
Table 1: Pharmacokinetic and In Vitro Efficacy Parameters of this compound
| Parameter | Value | Species/System | Reference |
| Plasma Protein Binding | 71.7% | Mouse | [1][2] |
| Peak Plasma Concentration (Cmax) | 4.0 µg/mL | Mouse | [1][2] |
| Half-life (t1/2) | 12.1 hours | Mouse | [1][2] |
| IC50 (vs. E. coli DHFR) | 2.5 nM | In vitro | [1][2] |
| IC50 (vs. human DHFR) | 14.0 nM | In vitro | [1][3] |
| MIC (vs. P. aeruginosa PA14) | 3.1 µg/mL | In vitro | [1][2] |
Experimental Protocols
1. Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol is based on the rapid equilibrium dialysis (RED) method.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Dialysis membrane (e.g., molecular weight cutoff of 8 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma from the species of interest (e.g., mouse, human)
-
This compound stock solution
-
Incubator shaker at 37°C
-
LC-MS/MS for analysis
-
-
Procedure:
-
Prepare a solution of this compound in plasma at the desired concentration.
-
Add the this compound-plasma solution to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the percent bound using the following formula: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
-
2. In Vitro Efficacy Assessment using MTT Assay (for cytotoxicity against host cells)
This protocol is adapted for assessing the viability of mammalian cells in the presence of an antimicrobial agent.
-
Materials:
-
96-well cell culture plates
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14][15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a DHFR inhibitor.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. What is the role of plasma protein binding (PPB) studies? [synapse.patsnap.com]
- 8. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imquestbio.com [imquestbio.com]
- 11. criver.com [criver.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to mitigate the bacteriostatic activity of Fluorofolin.
Welcome to the technical support center for Fluorofolin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of thymidine, purines, and certain amino acids. This leads to the bacteriostatic (growth-inhibiting) effect observed in susceptible bacteria.[2][4]
Q2: Why am I observing a bacteriostatic rather than a bactericidal effect with this compound?
This compound primarily exhibits bacteriostatic activity in rich media.[2] This is because it inhibits a metabolic pathway essential for growth and replication, rather than directly lysing the bacterial cells. The inhibition of nucleotide synthesis halts cell division, leading to a cessation of population growth.
Q3: How can I mitigate the bacteriostatic activity of this compound in my experiments?
The bacteriostatic effect of this compound can be mitigated by providing the downstream products of the inhibited folate pathway. For many bacterial species, such as E. coli, supplementation of the growth medium with thymine, methionine, and inosine (B1671953) (TMI) can rescue bacterial growth.[2]
Q4: Is it possible to selectively target certain bacteria with this compound?
Yes, selective targeting is possible due to metabolic differences between bacterial species. For instance, Pseudomonas aeruginosa lacks the necessary enzymes to utilize exogenous thymine.[2][4][5] Consequently, while TMI supplementation can rescue the growth of bacteria like E. coli from this compound's effects, it will not rescue P. aeruginosa. This allows for the selective inhibition of P. aeruginosa in a mixed bacterial culture.[2][4][5]
Q5: Can the activity of this compound be enhanced?
Yes, the activity of this compound can be potentiated through synergistic interactions with other antimicrobial agents. For example, sulfamethoxazole (B1682508) (SMX), which inhibits an earlier step in the folate synthesis pathway (dihydropteroate synthase), acts synergistically with this compound.[2] This combination can significantly reduce the minimum inhibitory concentration (MIC) of this compound required to inhibit bacterial growth.[2]
Troubleshooting Guides
Issue 1: Complete inhibition of all bacterial growth in a co-culture experiment.
-
Possible Cause: The concentration of this compound may be too high, or the experimental conditions are not suitable for selective targeting.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Titrate the concentration of this compound to a level that is effective against the target organism (e.g., P. aeruginosa) but allows for the rescue of non-target organisms.
-
Media Supplementation: Ensure the growth medium is supplemented with an adequate concentration of thymine, methionine, and inosine (TMI) to rescue the growth of non-target bacteria that can utilize these exogenous metabolites. Refer to the experimental protocols for recommended concentrations.
-
Verify Bacterial Strains: Confirm the metabolic capabilities of your bacterial strains. Not all bacteria can be rescued by TMI supplementation.
-
Issue 2: Development of resistance to this compound over time.
-
Possible Cause: Bacteria can develop resistance to this compound, often through the overexpression of efflux pumps.[2][5]
-
Troubleshooting Steps:
-
Monitor MICs: Regularly determine the MIC of this compound for your bacterial strains to monitor for shifts in susceptibility.
-
Efflux Pump Inhibitors: Consider co-administering this compound with known efflux pump inhibitors, though this may have off-target effects.
-
Alternative Therapeutic Strategies: In a drug development context, the potential for resistance highlights the importance of exploring combination therapies, such as with sulfamethoxazole, to create a higher barrier to resistance.[2]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Reference |
| E. coli DHFR (FolA) | IC₅₀ | 2.5 ± 1.1 nM | [2] |
| Human DHFR | IC₅₀ | 14.0 ± 4 nM | [2] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | ATCC 51575 | 0.01 | [2] |
| Escherichia coli | lptD4213 | 0.02 | [2] |
| Salmonella typhimurium | CMCC 50115 | 0.03 | [2] |
| Staphylococcus aureus | NRS384 | 0.03 | [2] |
| Escherichia coli | NCM-3722 | 0.3125 | [2] |
| Staphylococcus epidermidis | EGM-206 | 0.3125 | [2] |
| Staphylococcus aureus | USA300 | 0.4 | [2] |
| Escherichia coli | MG1655 | 0.625 | [2] |
| Acinetobacter baumannii | ATCC 17978 | 0.8 | [2] |
| Pseudomonas aeruginosa | PA14 | 3.125 | [2] |
| Pseudomonas aeruginosa | PA01 | 6.25 | [2] |
| Klebsiella pneumoniae | ATCC 438165 | 6.25 | [2] |
| Enterobacter cloacae | ATCC BAA-1143 | 12.5 | [2] |
| Pseudomonas aeruginosa | ATTC 27853 | 25 | [2] |
| Acinetobacter baumannii | BAA-125 | 31.25 | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
-
Materials:
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is detected, either visually or by measuring the optical density at 600 nm (OD₆₀₀).[2]
-
2. Checkerboard Assay for Synergy Analysis
-
Objective: To assess the synergistic effect of this compound and another antimicrobial agent (e.g., sulfamethoxazole).
-
Materials:
-
Same as for MIC determination.
-
A second antimicrobial agent (e.g., sulfamethoxazole).
-
-
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second agent along the y-axis.
-
Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. A FIC index of ≤ 0.5 is typically considered synergistic.[2]
-
Visualizations
References
- 1. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluorofolin and Broad-Spectrum Antibiotics for the Treatment of Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa continues to pose a significant threat in clinical settings, largely due to its intrinsic and acquired resistance to a wide array of antibiotics. This guide provides a detailed comparison between a novel narrow-spectrum agent, Fluorofolin, and established broad-spectrum antibiotics commonly used to treat P. aeruginosa infections. The comparison focuses on their mechanisms of action, efficacy, and the experimental data supporting their use.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and broad-spectrum antibiotics lies in their therapeutic approach. Broad-spectrum agents are designed to target a wide range of bacteria, while this compound leverages a specific metabolic vulnerability in P. aeruginosa.
This compound: A Targeted Metabolic Attack
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[1][2][3] This pathway is crucial for the production of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to a bacteriostatic effect.[1]
What makes this compound particularly interesting is its potential for selective targeting of P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the enzymes necessary to salvage exogenous thymine (B56734) from its environment.[1][4][5] This metabolic deficiency means that when thymine is supplied externally, other bacteria can bypass the DHFR inhibition and survive, while P. aeruginosa remains susceptible. This unique characteristic allows this compound to be converted from a broad-spectrum to a narrow-spectrum antibiotic with the addition of thymine.[1]
Broad-Spectrum Antibiotics: Widespread Disruption
Broad-spectrum antibiotics used against P. aeruginosa typically fall into several classes, each with a distinct mechanism of action:
-
β-Lactams (e.g., Piperacillin-tazobactam, Ceftazidime, Meropenem): This class of antibiotics inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[2][3][6] This disruption of the cell wall's integrity leads to cell lysis and death.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][5] By inhibiting these enzymes, fluoroquinolones cause DNA damage and ultimately cell death.
The differing mechanisms of action are a key consideration in the development of treatment strategies, particularly in the context of rising antibiotic resistance.
Comparative Efficacy: A Look at the Data
The in vitro efficacy of an antibiotic is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Antibiotic Class | Antibiotic | Organism(s) | MIC (µg/mL) | Reference(s) |
| DHFR Inhibitor | This compound | P. aeruginosa PA14 | 3.125 | [1] |
| P. aeruginosa PA01 | 6.25 | [1] | ||
| P. aeruginosa ATCC 27853 | 25 | [1] | ||
| β-Lactams | Piperacillin-tazobactam | P. aeruginosa (clinical isolates) | MIC50/90: 4/>64 | [7] |
| Ceftazidime | P. aeruginosa (clinical isolates) | MIC50/90: 2/32 | [7] | |
| Meropenem | P. aeruginosa (clinical isolates) | MIC50/90: 0.5/8 | [7] | |
| Fluoroquinolones | Ciprofloxacin | P. aeruginosa (clinical isolates) | 5 - 640 | [8] |
| Levofloxacin | P. aeruginosa (clinical isolates) | MIC50/90: 0.5/>4 | [7] |
Note: The data presented for broad-spectrum antibiotics are from surveillance studies and may not be directly comparable to the specific strains tested with this compound due to variations in experimental conditions.
In a mouse thigh infection model, this compound has demonstrated significant activity against P. aeruginosa.[1][4][5] While direct comparative studies with broad-spectrum antibiotics in this model are not yet published, the in vivo efficacy of this compound highlights its potential as a therapeutic agent.
Mechanisms of Resistance
A critical factor in the long-term viability of any antibiotic is the potential for bacteria to develop resistance.
This compound: Resistance to this compound in P. aeruginosa can arise from the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][4][5] These pumps actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration. Interestingly, the development of resistance through this mechanism may come at a cost to the bacterium, as these mutants have been shown to have decreased pathogenesis.[1][4][5]
Broad-Spectrum Antibiotics: P. aeruginosa has a formidable arsenal (B13267) of resistance mechanisms against broad-spectrum antibiotics:
-
β-Lactams: Resistance is commonly mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[3] Other mechanisms include modifications to PBPs, reduced outer membrane permeability due to porin loss, and overexpression of efflux pumps.[2][9]
-
Fluoroquinolones: The primary mechanisms of resistance are mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity.[1][10] Overexpression of efflux pumps also plays a significant role in reducing the intracellular concentration of fluoroquinolones.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antibiotics is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the P. aeruginosa strain to be tested is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[4][11][12]
Mouse Thigh Infection Model
This in vivo model is used to assess the efficacy of antibiotics in a living organism.
-
Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.
-
Infection: A defined inoculum of P. aeruginosa (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[13]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic (e.g., this compound or a comparator) is initiated via a clinically relevant route of administration (e.g., subcutaneous or intravenous).
-
Assessment of Bacterial Burden: At various time points post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The change in bacterial burden over time is compared between treated and untreated control groups to determine the in vivo efficacy of the antibiotic.
Visualizing the Pathways and Processes
Caption: this compound inhibits DHFR, blocking DNA synthesis.
Caption: Mechanisms of β-lactams and fluoroquinolones.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This compound presents a promising, targeted approach for the treatment of P. aeruginosa infections, exploiting a key metabolic vulnerability of the pathogen. Its ability to be converted to a narrow-spectrum agent with thymine supplementation is a significant advantage in an era of increasing concern about the impact of broad-spectrum antibiotics on the microbiome. While broad-spectrum antibiotics remain a cornerstone of anti-pseudomonal therapy, their effectiveness is continually challenged by the evolution of diverse resistance mechanisms. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound relative to current standard-of-care treatments. The unique mechanism of this compound and the potential for a lower propensity to select for resistance that also confers reduced pathogenesis make it a compelling candidate for further drug development.
References
- 1. Resistance to Fluoroquinolones in Pseudomonas aeruginosa from Human, Animal, Food and Environmental Origin: The Role of CrpP and Mobilizable ICEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. mdpi.com [mdpi.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 10. Type II Topoisomerase Mutations in Fluoroquinolone-Resistant Clinical Strains of Pseudomonas aeruginosa Isolated in 1998 and 1999: Role of Target Enzyme in Mechanism of Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
Fluorofolin: A Targeted Approach Against Clinical Isolates of Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics, posing a significant challenge in clinical settings. The development of novel therapeutic agents with targeted efficacy against this bacterium is a critical area of research. This guide provides a comprehensive comparison of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against standard-of-care antibiotics for P. aeruginosa infections, supported by available experimental data.
Mechanism of Action: Exploiting a Metabolic Vulnerability
This compound exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound disrupts DNA replication and repair, ultimately leading to bacteriostasis.[1]
A key advantage of this compound is its ability to selectively target P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to uptake exogenous thymine (B56734), a downstream product of the folate pathway.[1][4][5] This metabolic deficiency makes it particularly susceptible to DHFR inhibitors. In an environment supplemented with thymine, this compound can selectively inhibit the growth of P. aeruginosa while leaving other bacteria that can utilize exogenous thymine unharmed.[1][5]
Comparative Efficacy Against P. aeruginosa Clinical Isolates
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against P. aeruginosa
| Antibiotic | Class | MIC (µg/mL) against P. aeruginosa PA14 | MIC Range against Clinical Isolates (µg/mL) |
| This compound | Dihydrofolate Reductase Inhibitor | 3.1 [1][2] | Active against a wide range of resistant isolates [1][5] |
| Ciprofloxacin | Fluoroquinolone | Not specified | 0.094 - >8[6] |
| Levofloxacin | Fluoroquinolone | Not specified | 0.125 - >8[6] |
| Piperacillin-Tazobactam | β-lactam/β-lactamase inhibitor | Not specified | Not specified |
| Ceftazidime | Cephalosporin (3rd Gen) | Not specified | MIC90: 8[7] |
| Cefepime | Cephalosporin (4th Gen) | Not specified | Not specified |
| Meropenem | Carbapenem | Not specified | Not specified |
| Imipenem | Carbapenem | Not specified | MIC90: 8[7] |
| Tobramycin | Aminoglycoside | Not specified | 0.25 - 256[8] |
| Amikacin | Aminoglycoside | Not specified | Not specified |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology.
Table 2: Comparison of this compound with Standard Anti-Pseudomonal Antibiotics
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanisms in P. aeruginosa |
| Dihydrofolate Reductase Inhibitors (this compound) | Inhibits dihydrofolate reductase, disrupting nucleotide synthesis. [1][4] | Overexpression of efflux pumps (e.g., MexCD-OprJ, MexEF-OprN). [1][5] |
| Fluoroquinolones | Inhibit DNA gyrase and topoisomerase IV, preventing DNA replication. | Target site mutations, efflux pumps. |
| β-lactams (Penicillins, Cephalosporins, Carbapenems) | Inhibit cell wall synthesis by binding to penicillin-binding proteins. | β-lactamase production, efflux pumps, porin channel mutations. |
| Aminoglycosides | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | Enzymatic modification, target site mutations, reduced uptake. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antibiotics against P. aeruginosa isolates is determined using standardized microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Detailed Methodology:
-
Bacterial Strains: Clinical isolates of P. aeruginosa are grown on appropriate agar (B569324) plates.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in a saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
Antibiotic Dilution: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Resistance to this compound
While this compound shows promise, the potential for resistance development must be considered. Studies have shown that resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][5] These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration and efficacy. Interestingly, the development of resistance through these mechanisms has been associated with a decrease in the pathogenicity of the bacteria.[1]
Conclusion
This compound represents a promising new therapeutic agent against P. aeruginosa, including multi-drug resistant strains. Its novel mechanism of action, which exploits a specific metabolic vulnerability in this pathogen, offers a targeted approach to treatment. While further clinical studies are necessary to fully elucidate its in vivo efficacy and safety profile, the available data suggests that this compound has the potential to be a valuable addition to the arsenal (B13267) of antibiotics used to combat serious P. aeruginosa infections. Continued research into its clinical application and the mechanisms of resistance is warranted.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro susceptibility of clinical isolates of Pseudomonas aeruginosa to beta-lactam and aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Fluorofolin on Purified DHFR: A Comparative Guide
This guide provides an objective comparison of Fluorofolin's in vitro inhibitory efficacy against purified Dihydrofolate Reductase (DHFR) with established inhibitors, Trimethoprim and Methotrexate. The information presented is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents targeting the folate pathway.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-known DHFR inhibitors against purified DHFR from various sources. Lower IC50 values indicate higher inhibitory potency.
| Inhibitor | Target Organism/Enzyme | IC50 (nM) | Reference(s) |
| This compound | E. coli DHFR (FolA) | 2.5 ± 1.1 | [1] |
| Human DHFR | 14.0 ± 4 | [1] | |
| Trimethoprim | E. coli DHFR (FolA) | 8.7 ± 3.6 | [1] |
| Human DHFR | 55,260 | [2] | |
| Methotrexate | Human DHFR | ~80 | [2] |
| S. aureus DHFR (DfrB) | 0.71 (Ki) | [3] |
Note: The inhibitory activity of compounds can vary based on the specific experimental conditions, including the source of the purified enzyme, substrate concentrations, and buffer composition. The data presented here is compiled from different studies and should be interpreted with this in mind. For the most accurate comparison, inhibitors should be tested side-by-side under identical conditions.
Experimental Protocols
A standard method for validating the inhibitory effect of compounds on purified DHFR is a spectrophotometric enzyme inhibition assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Principle of the Assay
DHFR catalyzes the following reaction:
7,8-dihydrofolate + NADPH + H+ → 5,6,7,8-tetrahydrofolate + NADP+
The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the DHFR activity. The presence of an inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease.
Materials and Reagents
-
Purified DHFR enzyme (e.g., from E. coli or human recombinant)
-
This compound and other test inhibitors
-
Methotrexate (as a positive control inhibitor)
-
Dihydrofolic acid (DHF), the substrate
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH), the cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 100 mM NaCl and 10 mM β-mercaptoethanol)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well clear, flat-bottom microplates
-
Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare a 1X DHFR Assay Buffer from a 10X stock solution with ultrapure water and keep it on ice.[4]
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.[4][5]
-
Prepare a fresh stock solution of NADPH (e.g., 10 mM) in the assay buffer on the day of the experiment and keep it on ice.[6][7]
-
Prepare a stock solution of purified DHFR enzyme in cold assay buffer to the desired working concentration.
-
Prepare stock solutions of this compound, Methotrexate, and other test compounds in 100% DMSO. Perform serial dilutions of the inhibitor stocks in assay buffer to obtain a range of concentrations for testing.
-
-
Assay Plate Setup (96-well plate format):
-
Blank (No Enzyme): Add assay buffer, DHF, and NADPH.
-
Negative Control (No Inhibitor): Add assay buffer, DHFR enzyme, DHF, and NADPH. The solvent (e.g., DMSO) used for the inhibitors should be added at the same final concentration as in the test wells.
-
Positive Control: Add assay buffer, DHFR enzyme, a known inhibitor like Methotrexate, DHF, and NADPH.
-
Test Wells: Add assay buffer, DHFR enzyme, the test inhibitor (e.g., this compound) at various concentrations, DHF, and NADPH.
-
-
Pre-incubation:
-
To each well, add the assay buffer, the appropriate inhibitor dilution (or DMSO for the negative control), and the diluted DHFR enzyme solution.
-
Mix gently and incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer and begin kinetic measurement of the absorbance at 340 nm.[4][6]
-
Record absorbance readings at regular intervals (e.g., every 15-30 seconds) for a duration of 10-20 minutes.[5]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
Caption: Folate metabolism pathway and the mechanism of DHFR inhibition.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of a DHFR inhibitor.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of Fluorofolin Against Pseudomonas aeruginosa Strains PA14 and PA01
A detailed guide for researchers, scientists, and drug development professionals on the differential activity of Fluorofolin, a novel dihydrofolate reductase inhibitor, against two common laboratory strains of P. aeruginosa.
This guide provides a comprehensive comparison of the efficacy of this compound against Pseudomonas aeruginosa strains PA14 and PA01. The data presented is compiled from recent studies to assist researchers in understanding the nuanced activity of this promising antibiotic candidate.
Quantitative Efficacy: A Head-to-Head Comparison
This compound, a derivative of Irresistin-16, has demonstrated potent inhibitory activity against P. aeruginosa, a pathogen notoriously resistant to many known dihydrofolate reductase (DHFR) inhibitors like trimethoprim (B1683648) (TMP)[1]. The in vitro efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
A direct comparison of this compound's MIC against PA14 and PA01 reveals a notable difference in susceptibility.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/ml) |
| Pseudomonas aeruginosa PA14 | 3.125[1] |
| Pseudomonas aeruginosa PA01 | 6.25[1] |
Table 1: Comparative MIC Values of this compound against P. aeruginosa PA14 and PA01. The data indicates that this compound is approximately twice as potent against the PA14 strain as it is against the PA01 strain under the tested laboratory conditions[1].
Mechanism of Action: Targeting Folate Metabolism
This compound functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway[1][2][3][4]. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, this compound disrupts DNA replication and repair, ultimately leading to a bacteriostatic effect in rich media[1]. Metabolomic studies have confirmed that treatment with this compound leads to an accumulation of intermediates in the purine (B94841) and dTTP synthesis pathways, consistent with the inhibition of folate metabolism[1].
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa strains, based on standard methodologies.
Minimum Inhibitory Concentration (MIC) Assay
This experiment determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Pseudomonas aeruginosa strains (PA14, PA01)
-
Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth[1]
-
This compound stock solution
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a bacterial inoculum by growing a single colony of P. aeruginosa in broth overnight at 37°C.
-
Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare serial dilutions of this compound in the 96-well plate using the appropriate broth.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-24 hours[1].
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is detected, which can be assessed visually or by measuring the optical density at 600 nm (OD600)[1].
Caption: Workflow for MIC determination.
Resistance Mechanisms
It is important to note that resistance to this compound can emerge in P. aeruginosa. Studies have shown that overexpression of the efflux pumps MexCD-OprJ and MexEF-OprN can lead to resistance[1][3]. Interestingly, these resistance mechanisms may come at a fitness cost, as mutants overexpressing these pumps have been shown to have decreased pathogenesis[1][3].
Concluding Remarks
This compound demonstrates potent activity against both P. aeruginosa PA14 and PA01, with a higher efficacy observed against the PA14 strain. Its mechanism of action as a DHFR inhibitor is well-supported by metabolomic data. The provided experimental protocols offer a foundation for further investigation into the efficacy and spectrum of this promising antibiotic. Researchers should be mindful of the potential for resistance development through the upregulation of efflux pumps. Further studies are warranted to explore the in vivo efficacy of this compound and its potential for clinical application.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]
Cross-Resistance Profile of Fluorofolin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profile of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, with other antibiotics, particularly ciprofloxacin (B1669076). The data presented is derived from studies on Pseudomonas aeruginosa and other clinically relevant pathogens.
Executive Summary
This compound demonstrates potent activity against Pseudomonas aeruginosa, including strains resistant to other classes of antibiotics.[1] Resistance to this compound in P. aeruginosa can arise from mutations in the nfxB gene, leading to the overexpression of the MexCD-OprJ efflux pump.[2] While these nfxB mutants exhibit cross-resistance to ciprofloxacin in laboratory settings, a study on clinical isolates of P. aeruginosa revealed no instances of cross-resistance between this compound and ciprofloxacin, suggesting this mechanism may be less prevalent in clinical scenarios.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | PA14 | 3.1 |
| Pseudomonas aeruginosa | PA01 | - |
| Pseudomonas aeruginosa | ATCC 27853 | - |
| Enterococcus faecium | ATCC 700221 | 50 |
| Staphylococcus aureus | ATCC 29213 | 12.5 |
| Klebsiella pneumoniae | ATCC 700603 | 50 |
| Acinetobacter baumannii | ATCC 19606 | 50 |
| Enterobacter cloacae | ATCC 13047 | 50 |
Data for PA01 and ATCC 27853 were noted as being inhibited at concentrations less than 50 µg/mL, but specific values were not provided in the source material. MICs for ESKAPE pathogens were performed in Mueller-Hinton broth.[1]
Table 2: Comparative MICs of this compound and Trimethoprim against P. aeruginosa PA14 and its efflux pump mutants.
| Strain | Genotype | This compound MIC (µg/mL) | Trimethoprim MIC (µg/mL) |
| PA14 | Wild-type | 3.1 | >100 |
| - | nfxB mutant | >100 | >100 |
The nfxB mutant overexpresses the MexCD-OprJ efflux pump.[1]
Table 3: Cross-Resistance of P. aeruginosa PA14 nfxB mutant to this compound and Ciprofloxacin.
| Strain | Genotype | This compound Resistance | Ciprofloxacin Resistance |
| PA14 nfxB T39P | nfxB mutant | Resistant (MIC > 100 µg/mL) | Resistant |
Resistance to ciprofloxacin was confirmed, though a specific MIC value for the mutant was not provided in the primary source.[1]
Table 4: Resistance Frequency of P. aeruginosa clinical isolates to this compound and other antibiotics.
| Antibiotic | Resistance Frequency (%) |
| This compound | 12.7 |
| Ciprofloxacin | 15.6 |
| Gentamicin | 35.0 |
| Meropenem | 74.0 |
Resistance was assessed in a panel of 55 clinical isolates from the CDC.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as described in the primary research and aligned with CLSI guidelines.[1][3]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains were grown overnight at 37°C in Lysogeny Broth (LB).
-
The overnight culture was diluted to a standardized optical density (OD₆₀₀) to achieve a consistent starting concentration of bacteria.
-
-
Preparation of Antibiotic Solutions:
-
This compound and other antibiotics were dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions of the antibiotics were prepared in LB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum was added to each well of the microtiter plate containing the antibiotic dilutions.
-
The final volume in each well was 200 µL.
-
Plates were incubated at 37°C for 16 hours.
-
-
MIC Determination:
-
The MIC was defined as the lowest concentration of the antibiotic at which no visible bacterial growth was detected, as measured by the optical density at 600 nm (OD₆₀₀).
-
The assay was performed in duplicate.
-
Resistance Frequency Assay
This protocol outlines the method used to determine the frequency of spontaneous resistance development.
-
Bacterial Culture Preparation:
-
P. aeruginosa was grown overnight in LB broth.
-
The culture was diluted and plated on non-selective LB agar (B569324) plates to determine the total number of colony-forming units (CFU) per milliliter.
-
-
Selection of Resistant Mutants:
-
A large population of the overnight culture (e.g., 10⁸ to 10⁹ CFU) was plated on LB agar plates containing a selective concentration of the antibiotic (typically 4x the MIC).
-
The plates were incubated at 37°C for 24-48 hours.
-
-
Calculation of Resistance Frequency:
-
The number of colonies that grew on the antibiotic-containing plates (resistant mutants) was counted.
-
The resistance frequency was calculated by dividing the number of resistant mutants by the total number of viable bacteria plated.
-
Visualizations
Caption: Workflow for assessing antibiotic susceptibility and cross-resistance.
Caption: Mechanism of this compound and Ciprofloxacin cross-resistance.
References
- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance and Virulence of Pseudomonas aeruginosa Clinical Strains Overproducing the MexCD-OprJ Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
